2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196852 | |
| Record name | 7-Azatryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-12-1 | |
| Record name | 7-Azatryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azatryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, commonly known as 7-azatryptamine, is a heterocyclic aromatic amine and a structural analog of the neurotransmitter and neuromodulator tryptamine. The substitution of a carbon atom with a nitrogen atom in the indole ring at the 7-position significantly influences its physicochemical and biological properties. This modification, for instance, generally enhances water solubility compared to its indole counterpart, a crucial factor in drug development.[1] This guide provides a comprehensive overview of the core basic properties of 7-azatryptamine, detailed experimental protocols for their determination, and a visualization of a relevant biochemical experimental workflow.
Physicochemical Properties
The fundamental physicochemical characteristics of 7-azatryptamine are crucial for its handling, formulation, and interpretation of its biological activity.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | PubChem CID: 5488197 |
| Molecular Weight | 161.20 g/mol | PubChem CID: 5488197 |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | Vendor Data |
| Predicted logP | 1.0641 | Vendor Data |
| Hydrogen Bond Donors | 2 | Vendor Data |
| Hydrogen Bond Acceptors | 2 | Vendor Data |
| Rotatable Bonds | 2 | Vendor Data |
Basicity and pKa
The basicity of 7-azatryptamine is attributed to the lone pairs of electrons on its nitrogen atoms, primarily the ethylamine side chain's primary amine and the pyridine ring's nitrogen. The pKa is a quantitative measure of this basicity. While a specific experimental pKa value is not documented, it is understood that the electron-withdrawing nature of the pyridine ring, compared to the benzene ring in tryptamine, influences the electron density of the pyrrole nitrogen and the overall basicity. However, studies on aza-tryptamine isomers have shown that the C2 position of 7-aza-tryptamine is the most electron-rich among its counterparts, which suggests a significant degree of basicity.[2]
Solubility
The presence of the nitrogen atom in the aromatic ring system of 7-azatryptamine generally leads to improved aqueous solubility compared to tryptamine.[1] This is due to the increased capacity for hydrogen bonding with water molecules. However, quantitative solubility data in various solvents is not extensively reported.
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the pKa and aqueous solubility of 7-azatryptamine.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of 7-azatryptamine using potentiometric titration, a common and accurate method for aromatic amines.[1][3]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of 7-azatryptamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
Plot the pH values against the volume of HCl added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
To determine the pKa of the conjugate acid, the resulting solution can be back-titrated with the standardized NaOH solution following a similar procedure.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in an aqueous medium.[4][5]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of solid 7-azatryptamine to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Quantify the concentration of 7-azatryptamine in the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve of known concentrations.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Caption: Workflow for Aqueous Solubility Determination by Shake-Flask Method.
Biochemical Pathway Context
While a specific signaling pathway for 7-azatryptamine is not well-defined, it is known to be a substrate for strictosidine synthase, a key enzyme in the biosynthesis of monoterpene indole alkaloids.[2] The following diagram illustrates a generalized workflow for characterizing the enzymatic activity of strictosidine synthase with 7-azatryptamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. store.astm.org [store.astm.org]
An In-depth Technical Guide to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (7-Azatryptamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, commonly known as 7-azatryptamine. It details the compound's chemical identity, including its CAS number and structure, and presents a summary of its physicochemical properties. This document outlines a general synthetic approach and provides a detailed experimental protocol for its enzymatic utilization. Furthermore, it explores the biological activities of 7-azatryptamine, focusing on its role as an enzyme substrate and its potential interactions with key biological targets. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational data and methodologies for future investigations into this intriguing molecule.
Chemical Identity and Structure
This compound, an analog of the neurotransmitter serotonin and the amino acid tryptophan, is a heterocyclic amine. Its structure features a pyrrole ring fused to a pyridine ring, forming the 7-azaindole core, with an ethylamine substituent at the C3 position.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | This compound |
| Common Name | 7-Azatryptamine |
| CAS Number | 4649-12-1[1] |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of 7-azatryptamine is provided below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
Table 2: Physicochemical Data
| Property | Value | Source |
| XLogP3 | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 161.095297 g/mol | PubChem |
| Monoisotopic Mass | 161.095297 g/mol | PubChem |
| Topological Polar Surface Area | 54.7 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 149 | PubChem |
Synthesis
A general synthetic procedure for the production of 7-azatryptamine has been developed, which involves a palladium-catalyzed heteroannulation reaction.
General Synthetic Approach
The synthesis of 7-azatryptamine can be achieved starting from an appropriate ortho-iodoaniline derivative. This precursor undergoes a palladium-catalyzed heteroannulation with a trimethylsilylated alkyne. The resulting intermediate is then subjected to acid hydrolysis to yield the final 3-substituted aza-indole product, 7-azatryptamine.[2]
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of 7-azatryptamine and its aza-isomers.
References
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine molecular weight and formula
An In-depth Technical Guide to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document summarizes its core molecular data and illustrates its chemical identity.
Core Molecular Data
This compound, also known by its synonym 7-azatryptamine, is a tryptamine derivative incorporating a pyrrolopyridine bicyclic system. Its chemical structure is of significant interest in medicinal chemistry. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | This compound |
| Synonym | 7-Azatryptamine |
| CAS Number | 4649-12-1 |
Chemical Identity and Properties
The fundamental properties of this compound are defined by its molecular formula and weight. The relationship between its common names and core chemical data is essential for accurate identification and research.
Caption: Logical relationship of this compound.
Experimental Protocols
While specific detailed experimental protocols for the synthesis or biological assays of this compound were not detailed in the immediate search results, general synthetic methods for related azaindole derivatives often involve multi-step sequences. These can include palladium-catalyzed cross-coupling reactions to construct the pyrrolopyridine core, followed by functional group manipulations to introduce the ethylamine side chain.
For biological evaluation, protocols would likely involve in vitro binding assays with serotonin receptors and monoamine transporters, given the pharmacological profile of similar tryptamine derivatives. Furthermore, enzyme inhibition assays for monoamine oxidase (MAO) would be relevant to fully characterize its activity.
Biological Significance
Tryptamine derivatives are a class of compounds known for their interaction with the central nervous system. The structural analog, alpha-methyltryptamine (AMT), is known to bind to serotonin (5-HT) receptors and inhibit the reuptake of monoamines.[1] It also acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters.[1] While direct signaling pathways for this compound are not established in the provided context, its structural similarity to other tryptamines suggests it may have analogous biological targets. Further research is necessary to elucidate its specific pharmacological profile.
References
An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a crucial building block in medicinal chemistry, often referred to as 7-azatryptamine. This valuable tryptamine analog is a key intermediate in the synthesis of various pharmacologically active compounds. This document details established synthetic pathways, providing structured data and experimental protocols to facilitate its preparation in a laboratory setting.
Introduction
This compound is a heterocyclic compound that incorporates the 7-azaindole scaffold. The presence of the pyridine nitrogen atom in the indole ring system significantly alters its electronic properties, offering unique opportunities for drug design and development. Its structural similarity to the neurotransmitter serotonin makes it a valuable synthon for generating ligands for a variety of biological targets. The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the ethylamine side chain at the C3 position of the 7-azaindole core.
Synthetic Strategies
Two principal and effective strategies for the synthesis of this compound are outlined below. These routes commence from the readily available 7-azaindole and proceed through either a nitrile or a nitro intermediate.
Route 1: Synthesis via the Acetonitrile Intermediate
This pathway involves the introduction of an acetonitrile group at the C3 position of the 7-azaindole, followed by its reduction to the corresponding primary amine.
Caption: Synthetic pathway to this compound via a gramine and acetonitrile intermediate.
Route 2: Synthesis via the Nitroethyl Intermediate
This alternative route introduces a 2-nitroethyl side chain at the C3 position of 7-azaindole, which is subsequently reduced to the target amine.
Caption: Synthesis of this compound proceeding through a nitrovinyl and nitroethyl intermediate.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, along with tabulated quantitative data.
Route 1: Detailed Experimental Protocols
Step 1: Synthesis of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (7-Azagramine)
This step involves the Mannich reaction of 7-azaindole with formaldehyde and dimethylamine.
-
Procedure: To a cooled (0-5 °C) solution of dimethylamine (40% in water, 1.2 eq) in acetic acid, add formaldehyde (37% in water, 1.2 eq). To this mixture, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetic acid dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The solution is then basified with a strong base (e.g., NaOH) to a pH > 10 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
This step involves the displacement of the dimethylamino group of 7-azagramine with a cyanide group.[1]
-
Procedure: A solution of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1.0 eq) in a mixture of ethanol and water is added to a flask containing potassium cyanide (2.0 eq).[1] Iodomethane (2.6 eq) is then added, and the reaction is stirred vigorously at room temperature for 16 hours.[1] The reaction is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[1] The crude product is purified by flash silica gel column chromatography.[1]
Step 3: Reduction of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile to this compound
This final step involves the reduction of the nitrile to the primary amine.
-
Procedure (Catalytic Hydrogenation): The acetonitrile derivative (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. The mixture is then subjected to a hydrogen atmosphere (typically 50 psi) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the target compound.
-
Procedure (Chemical Reduction): To a suspension of lithium aluminum hydride (LiAlH4) (2-4 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C, a solution of the acetonitrile derivative (1.0 eq) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or refluxed for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the product.
Table 1: Summary of Quantitative Data for Route 1
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1H-pyrrolo[2,3-b]pyridine | Formaldehyde, Dimethylamine | Acetic Acid | 0 - RT | 12-24 | 70-85 |
| 2 | 7-Azagramine | KCN, CH3I | Ethanol/Water | RT | 16 | 60-75[1] |
| 3 | 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | H2, Pd/C or LiAlH4 | Methanol or THF | RT | 2-12 | 80-95 |
Route 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-Nitrovinyl)-1H-pyrrolo[2,3-b]pyridine
This step involves the Henry condensation of a 3-formyl-7-azaindole with nitromethane. The synthesis of the starting aldehyde can be achieved via a Vilsmeier-Haack reaction on 7-azaindole.
-
Procedure: To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in nitromethane (used as both reactant and solvent), a base such as ammonium acetate or an alkylamine is added. The mixture is heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration. Alternatively, the reaction mixture can be poured into water and extracted with an organic solvent. The organic extracts are then dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Step 2: Reduction of 3-(2-Nitrovinyl)-1H-pyrrolo[2,3-b]pyridine to 3-(2-Nitroethyl)-1H-pyrrolo[2,3-b]pyridine
This step involves the selective reduction of the carbon-carbon double bond of the nitrovinyl group.
-
Procedure: To a solution of the nitrovinyl derivative (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water), sodium borohydride (NaBH4) (2-4 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the nitroethyl derivative.
Step 3: Reduction of 3-(2-Nitroethyl)-1H-pyrrolo[2,3-b]pyridine to this compound
The final step is the reduction of the nitro group to the amine.
-
Procedure (Catalytic Hydrogenation): The nitroethyl derivative (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and a catalyst (e.g., Pd/C or PtO2) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 50-100 psi) at room temperature. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the desired product.
-
Procedure (Chemical Reduction): The nitroethyl derivative can also be reduced using reagents like LiAlH4 in an ethereal solvent, following a similar procedure as described for the nitrile reduction.
Table 2: Summary of Quantitative Data for Route 2
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Nitromethane, Ammonium Acetate | Nitromethane | Reflux | 2-6 | 65-80 |
| 2 | 3-(2-Nitrovinyl)-1H-pyrrolo[2,3-b]pyridine | NaBH4 | Methanol/THF | 0 - RT | 1-3 | 85-95 |
| 3 | 3-(2-Nitroethyl)-1H-pyrrolo[2,3-b]pyridine | H2, Pd/C or LiAlH4 | Ethanol or THF | RT | 2-12 | 75-90 |
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic transformations. The choice between the acetonitrile and nitroethyl routes will depend on the availability of starting materials, reagent preferences, and scale of the synthesis. Both pathways offer good overall yields and utilize standard laboratory techniques. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this important building block for drug discovery and development.
References
The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and biological significance.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions have positioned it as a cornerstone in the development of numerous therapeutic agents, particularly in the realm of kinase inhibition.[2][3] This technical guide provides a comprehensive overview of the biological importance of the 7-azaindole core, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The 7-Azaindole Scaffold as a Kinase Inhibitor
The most profound impact of the 7-azaindole scaffold has been in the field of oncology, specifically in the design of protein kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2]
The 7-azaindole moiety serves as an excellent "hinge-binding" motif, mimicking the adenine core of ATP to interact with the hinge region of the kinase ATP-binding site.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, forming two crucial hydrogen bonds with the kinase hinge region.[2][6] This bidentate interaction provides a stable anchor for the inhibitor, allowing for various substituents to be introduced at other positions of the scaffold to achieve potency and selectivity.[2]
A prime example of the successful application of this scaffold is Vemurafenib (Zelboraf®) , an FDA-approved drug for the treatment of melanoma harboring the BRAF V600E mutation.[2][3] The discovery of Vemurafenib through a fragment-based drug design approach highlighted the immense potential of the 7-azaindole core.[1]
Quantitative Data: Inhibition of Key Kinase Targets
The versatility of the 7-azaindole scaffold is evident in its ability to target a wide range of kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of representative 7-azaindole derivatives against several important kinase targets.
Table 1: 7-Azaindole Derivatives as PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Cellular Potency (THP-1 IC50, µM) |
| 12 | >1000 | >1000 | 3.4 | >1000 | 0.22 |
| 13 | - | - | 7 | - | 0.4 |
| 25 | - | - | 2.5 | - | 0.14 |
| 28 | - | - | - | - | 0.040 |
| B13 | 1.3 | 2.8 | 0.25 | 0.48 | - |
| B14 | 0.53 | 1.1 | 0.19 | 0.17 | - |
| C1 | 0.61 | 1.9 | 0.21 | 0.26 | - |
| C2 | 0.55 | 1.5 | 0.18 | 0.21 | - |
Data compiled from multiple sources.[1][2][7][8]
Table 2: 7-Azaindole Derivatives Targeting Other Key Kinases
| Compound | Target Kinase | IC50 (nM) |
| GSK1070916A | Aurora B | 0.38 |
| GSK1070916A | Aurora C | 1.5 |
| Decernotinib (VX-509) | JAK3 | - |
| Pexidartinib | CSF1R | - |
| Compound 23 | Pim-1 | 0.003 |
| Compound 23 | Pim-2 | 0.032 |
| Compound 23 | Pim-3 | 0.009 |
| Compound 8l | Haspin | 14 |
| Compound 8g | CDK9/CyclinT | - |
| Compound 8h | CDK9/CyclinT | - |
| Compound 24 | FGFR4 | Potent Inhibition |
| Compound 30 | FGFR4 | Potent Inhibition |
Data compiled from multiple sources.[2][6][9][10][11][12][13]
Signaling Pathway Visualizations
To illustrate the mechanism of action of 7-azaindole-based kinase inhibitors, the following diagrams depict key signaling pathways they modulate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shutterstock.com [shutterstock.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
The Ascendance of Pyrrolopyridines: A Technical Guide to Their Role in Modern Medicinal Chemistry
For Immediate Release
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold has emerged as a privileged structure, underpinning the development of a multitude of clinically significant therapeutic agents. Also known as azaindoles, these bicyclic heteroaromatic compounds have demonstrated a remarkable breadth of biological activity, most notably as potent kinase inhibitors in oncology. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of pyrrolopyridine derivatives for researchers, scientists, and drug development professionals.
Core Scaffold and Mechanism of Action
Pyrrolopyridines are bicyclic heterocyclic compounds consisting of a pyrrole ring fused to a pyridine ring.[1] Their structural resemblance to the purine core of ATP allows them to function as competitive inhibitors at the ATP-binding site of various kinases, thereby modulating intracellular signaling pathways implicated in disease pathogenesis.[2] This bioisosteric relationship has been a cornerstone of their successful application in drug discovery, particularly in the development of targeted cancer therapies.
Synthetic Strategies: Building the Core
The construction of the pyrrolopyridine core can be achieved through a variety of synthetic routes. Multicomponent reactions (MCRs) have gained prominence for their efficiency and atom economy in assembling complex molecular architectures.
Multicomponent Reactions
The Ugi and Ugi-Zhu reactions are powerful tools for the synthesis of substituted pyrrolopyridines. These one-pot reactions involve the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction) to rapidly generate molecular diversity. The Ugi-Zhu reaction, a variation of the Ugi three-component reaction, is particularly useful for constructing polycyclic pyrrolo[3,4-b]pyridin-5-ones.
A general workflow for a multicomponent synthesis of a pyrrolopyridine derivative is depicted below:
Other Synthetic Approaches
The Pictet-Spengler reaction offers another efficient route to certain fused pyrrolopyridine systems, particularly tetrahydro-β-carboline analogs. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by aromatization to yield the desired heterocyclic core.
Therapeutic Applications and Key Derivatives
The versatility of the pyrrolopyridine scaffold is evident in its wide range of therapeutic applications, from oncology to inflammatory diseases and beyond.
Anticancer Agents: Kinase Inhibition
The most prominent application of pyrrolopyridine derivatives is in cancer therapy, where they have been successfully developed as inhibitors of key kinases driving tumor growth and survival.
BRAF Inhibitors: Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant proportion of melanomas.[2] By blocking the aberrant BRAF signaling, vemurafenib effectively halts the downstream activation of the MEK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is crucial for mediating immune and inflammatory responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Pyrrolopyridine-based JAK inhibitors, such as Tofacitinib, selectively target JAKs to dampen the inflammatory cascade.
Quantitative Biological Data
The following tables summarize the in vitro activity of representative pyrrolopyridine derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Selected Pyrrolopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa | 0.12 | [3] |
| SGC-7901 | 0.15 | [3] | |
| MCF-7 | 0.21 | [3] | |
| SPP10 | MCF-7 | 2.31 | [4] |
| H69AR | 3.16 | [4] | |
| PC-3 | 4.2 | [4] |
Table 2: Kinase Inhibitory Activity of Selected Pyrrolopyridine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | 31 | [2] |
| Tofacitinib | JAK3 | 1 | [5] |
| JAK1 | 20 | [5] | |
| JAK2 | 112 | [5] | |
| Compound 23a | JAK1 | 72 | [6] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of a pyrrolopyridine derivative against a target kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Pyrrolopyridine test compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the pyrrolopyridine test compound in DMSO.
-
In a 384-well plate, add the test compound, kinase enzyme, and substrate to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrolopyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrrolopyridine test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the pyrrolopyridine compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]
Conclusion and Future Perspectives
Pyrrolopyridine derivatives have firmly established their place in medicinal chemistry as a versatile and highly druggable scaffold. Their success as kinase inhibitors in oncology has paved the way for their exploration in other therapeutic areas, including inflammatory and neurodegenerative diseases. Future research will likely focus on the development of next-generation pyrrolopyridine derivatives with enhanced selectivity and improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this remarkable heterocyclic system. The continued application of innovative synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapies based on the pyrrolopyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Hypothesized Mechanism of Action for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (7-azatryptamine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized mechanism of action for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a tryptamine analog commonly known as 7-azatryptamine. Due to the limited direct research on this specific molecule, this document synthesizes data from structurally related tryptamine analogs to propose a plausible pharmacological profile. The core hypothesis posits that 7-azatryptamine acts as a modulator of monoaminergic systems, primarily through interaction with serotonin (5-HT) receptors, and potential inhibition of monoamine oxidase (MAO). This guide provides a comprehensive overview of the potential molecular targets, associated signaling pathways, and detailed experimental protocols for investigating these hypotheses. All quantitative data from analogous compounds are presented for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams.
Introduction
This compound (7-azatryptamine) is a heterocyclic amine belonging to the tryptamine family. The replacement of the indole-7-carbon with a nitrogen atom to form the azaindole scaffold distinguishes it from tryptamine and may significantly alter its electronic properties and receptor interaction profile. Tryptamine and its derivatives are known to exhibit a wide range of pharmacological activities, primarily by interacting with the central nervous system. They often serve as scaffolds for the development of therapeutic agents targeting neuropsychiatric disorders. This document aims to build a scientifically grounded hypothesis for the mechanism of action of 7-azatryptamine by leveraging the known pharmacology of analogous compounds.
Hypothesized Mechanism of Action
The proposed mechanism of action for 7-azatryptamine is multifactorial, centering on its likely interaction with key components of the monoaminergic neurotransmitter systems. The primary hypotheses are:
-
Serotonin Receptor Agonism/Modulation: As a tryptamine analog, 7-azatryptamine is hypothesized to bind to various serotonin (5-HT) receptor subtypes. The nature of this interaction (full agonist, partial agonist, or antagonist) is expected to vary between receptor subtypes, with a potential preference for the 5-HT1A, 5-HT2A, and 5-HT2C receptors, similar to other tryptamines.
-
Monoamine Oxidase (MAO) Inhibition: Tryptamine analogs are known to be substrates and, in some cases, inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. It is hypothesized that 7-azatryptamine may exhibit inhibitory activity against MAO-A, which could lead to increased synaptic concentrations of serotonin and norepinephrine.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor that is activated by trace amines. Given its structural similarity to endogenous TAAR1 ligands, 7-azatryptamine may act as a TAAR1 agonist, thereby modulating dopaminergic and serotonergic neurotransmission.
Quantitative Data from Analogous Compounds
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | Reference |
| Tryptamine | >10000 | 280 | 170 | 7.36 (EC50) | - | - | - | [1][2] |
| α-Methyltryptamine (AMT) | - | - | - | Moderate Affinity | Moderate Affinity | - | - | [3][4] |
| 5-Methoxy-DMT | 16 | 115 | 6.8 | 4.9 | 1.9 | 7.9 | 2.5 | [2] |
| N,N-Dimethyltryptamine (DMT) | 99 | 108 | 39 | 46 | 58 | 108 | 2100 | [2] |
Table 2: Monoamine Oxidase (MAO) Inhibition (IC50, µM) of Tryptamine Analogs
| Compound | MAO-A | MAO-B | Reference |
| α-Methyltryptamine (AMT) | 0.38 | >100 | [3] |
| Harmine (Control) | 0.008 | 10 | [5] |
| Selegiline (Control) | 10 | 0.01 | [5] |
Table 3: Dopamine Receptor Binding Affinities (Ki, nM) of Related Compounds
| Compound | D1 | D2 | D3 | Reference |
| Dopamine | 1800 | 26 | 2.2 | [6] |
| 7-OH-DPAT (Agonist) | 1200 | 0.9 | 0.1 | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the hypothesized mechanism of action of 7-azatryptamine.
Radioligand Binding Assay for Serotonin Receptors
This protocol is designed to determine the binding affinity (Ki) of 7-azatryptamine for various serotonin receptor subtypes.
-
Materials:
-
HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
7-azatryptamine (test compound).
-
Non-labeled competing ligand (for non-specific binding determination, e.g., serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).[7]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-labeled competing ligand.
-
Competitor Binding: Add membrane preparation, radioligand, and serial dilutions of 7-azatryptamine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory potential of 7-azatryptamine against MAO-A and MAO-B.[10]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
7-azatryptamine (test compound).
-
MAO substrate (e.g., kynuramine or p-tyramine).
-
Amplex® Red reagent (fluorogenic probe).
-
Horseradish peroxidase (HRP).
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO enzymes, 7-azatryptamine (serial dilutions), substrates, Amplex® Red, and HRP in assay buffer.
-
Assay Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or control inhibitor. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add a mixture of the substrate, Amplex® Red, and HRP to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 1-2 minutes for 20-30 minutes) using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the 7-azatryptamine concentration and fit the data to determine the IC50 value.[11]
-
Visualizations of Hypothesized Pathways and Workflows
Hypothesized Signaling Pathway of 7-azatryptamine at a 5-HT Receptor
Caption: Hypothesized G-protein coupled signaling cascade following 7-azatryptamine binding to a serotonin receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: A streamlined workflow diagram for determining receptor binding affinity using a radioligand assay.
Logical Relationship in MAO Inhibition Assay
Caption: Logical diagram illustrating the principle of the fluorometric monoamine oxidase (MAO) inhibition assay.
Conclusion
The mechanism of action for this compound (7-azatryptamine) remains to be definitively elucidated. However, based on its structural similarity to known psychoactive tryptamines, a strong hypothesis can be formed. It is plausible that 7-azatryptamine functions as a modulator of the serotonergic system, potentially acting as an agonist at various 5-HT receptors, and may also exhibit inhibitory effects on monoamine oxidase, particularly MAO-A. Furthermore, its potential interaction with TAAR1 presents another avenue for its pharmacological effects.
The experimental protocols and comparative data provided in this guide offer a robust framework for future research to systematically investigate and validate these hypotheses. Such studies will be crucial in determining the therapeutic potential of 7-azatryptamine and its derivatives in the field of neuropharmacology and drug development.
References
- 1. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets for derivatives of this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development.
Kinase Inhibition
Derivatives of the this compound core have shown significant promise as kinase inhibitors, a class of drugs that can block the action of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Fibroblast Growth Factor Receptor (FGFR)
Aberrant FGFR signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[1]
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (μM) |
| 1 | FGFR1 | 1900 | - | - |
| 4h | FGFR1 | 7 | 4T1 | 0.85 |
| FGFR2 | 9 | MDA-MB-231 | 1.23 | |
| FGFR3 | 25 | MCF-7 | 2.56 | |
| FGFR4 | 712 | - | - |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives, which share the core scaffold.[1]
Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[2][3][4][5][6][7]
Other Kinase Targets
The versatility of the this compound scaffold extends to other kinases implicated in disease, such as Janus Kinase 3 (JAK3), which is crucial for immune responses, and mTOR, a key regulator of cell growth and metabolism.
Epigenetic Regulation: Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones H3K4 and H3K9.[8] Its dysregulation is linked to various cancers, making it a promising therapeutic target. Pyrrolo[2,3-c]pyridines, close analogs of the title scaffold, have been identified as potent and reversible LSD1 inhibitors.[8][9]
| Compound ID | Target | Enzymatic IC50 (nM) | Cell Line | Cell Growth Inhibition IC50 (nM) |
| GSK-354 | LSD1 | 130 | MV4;11 | 12 |
| MOLM-13 | 6230 | |||
| H1417 | 212 | |||
| 46 | LSD1 | 3.1 | MV4;11 | 0.6 |
| MOLM-13 | 31 | |||
| H1417 | 1.1 | |||
| 29 | LSD1 | 5.1 | - | - |
Data sourced from a study on pyrrolo[2,3-c]pyridine derivatives.[8][9]
LSD1 can act as both a transcriptional repressor and an activator. As part of the CoREST complex, it demethylates H3K4me1/2, leading to gene silencing. Conversely, in complex with androgen or estrogen receptors, it can demethylate H3K9me1/2, resulting in gene activation.[10][11][12][13][14][15]
Wnt Signaling Pathway Modulation
The Wnt signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in several cancers. The pyrrolo[2,3-b]pyridine scaffold is being explored for its potential to modulate this pathway.
In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β), leading to its ubiquitination and proteasomal degradation. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 disrupts the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated gene transcription.[16][17][18][19][20]
Topoisomerase II Inhibition
Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. Topoisomerase II (Topo II) creates transient double-strand breaks to allow DNA strands to pass through each other. Certain anticancer drugs, known as Topo II poisons, stabilize the enzyme-DNA cleavage complex, leading to permanent DNA breaks and apoptosis. Pyrido[4,3-b]carbazole derivatives, which share a similar heterocyclic core, are known Topo II inhibitors.[21]
Topo II binds to a DNA duplex (G-segment), captures a second duplex (T-segment), and, in an ATP-dependent process, cleaves the G-segment, passes the T-segment through the break, and then re-ligates the G-segment.[22][23][24][25][26]
Bcl-2 Family Protein Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members (like Bcl-2, Bcl-xL) prevent apoptosis by sequestering pro-apoptotic proteins (like Bax, Bak). Overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism in cancer cells.
In healthy cells, anti-apoptotic Bcl-2 proteins bind to and inhibit the pro-apoptotic effectors Bax and Bak. In response to apoptotic stimuli, pro-apoptotic "BH3-only" proteins are activated. They can either directly activate Bax/Bak or bind to the anti-apoptotic proteins, releasing Bax and Bak. Activated Bax/Bak oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[27][28][29][30][31]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of compounds targeting these pathways. Below are generalized protocols for key assays.
Kinase Activity Assay (Generic TR-FRET Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity.
-
Reagent Preparation :
-
Kinase Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase and Substrate: Dilute to desired concentrations in kinase buffer.
-
ATP Solution: Prepare at a concentration near the Km for the specific kinase.
-
Test Compound: Serially dilute the this compound derivative in DMSO.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and an APC-labeled secondary antibody (acceptor).
-
-
Assay Procedure :
-
Add 2 µL of the test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction and add 10 µL of the detection reagent mix.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine IC50 values from a dose-response curve.
-
LSD1 Demethylase Activity Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.
-
LSD1 Enzyme: Dilute purified human recombinant LSD1 in assay buffer.
-
Substrate: H3(1-21)K4me1 or H3(1-21)K4me2 peptide.
-
Detection Mix: Horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red).
-
Test Compound: Serially dilute the pyrrolopyridine derivative in DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of a reaction mixture containing assay buffer and the detection mix.
-
Add 25 µL of the H3 peptide substrate.
-
Add 5 µL of the test compound or vehicle control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the LSD1 enzyme solution.
-
-
Data Acquisition :
-
Immediately measure the absorbance or fluorescence kinetically for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the initial reaction rates and determine IC50 values.
-
Wnt Reporter Assay
This cell-based assay measures the activation of the Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF promoter.
-
Cell Culture and Transfection :
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
-
Compound Treatment :
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations or a known Wnt agonist/antagonist as a control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay :
-
Lyse the cells using a passive lysis buffer.
-
Transfer the lysate to a 96-well luminometer plate.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the effect of the compound on Wnt signaling relative to controls.
-
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo II.
-
Reaction Setup :
-
Prepare a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT), ATP, and supercoiled plasmid DNA (e.g., pBR322).
-
Aliquot the mix into microcentrifuge tubes.
-
Add the test compound or vehicle control (DMSO).
-
-
Enzymatic Reaction :
-
Add purified human Topo II enzyme to initiate the reaction.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Analysis :
-
Run the reaction products on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as the persistence of the supercoiled DNA form compared to the relaxed form in the control lane.
-
Bcl-2 Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by a test compound.
-
Reagent Preparation :
-
Assay Buffer: Phosphate-buffered saline (PBS) with a small amount of surfactant (e.g., 0.01% Tween-20).
-
Bcl-2 Protein: Purified recombinant human Bcl-2.
-
Fluorescent Probe: A fluorescein-labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad).
-
Test Compound: Serially dilute the pyrrolopyridine derivative.
-
-
Assay Procedure :
-
In a black 384-well plate, combine the Bcl-2 protein and the fluorescent probe at concentrations that give a stable, high polarization signal.
-
Add the test compound at various concentrations.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition :
-
Measure fluorescence polarization using a suitable plate reader.
-
A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
Calculate Ki or IC50 values from the resulting binding curve.
-
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent activity against a range of clinically relevant targets, including protein kinases, epigenetic modulators, and key regulators of cell signaling and apoptosis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this important chemical class. Further optimization of these derivatives, guided by a deep understanding of their target interactions and biological effects, holds the key to developing next-generation targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. File:FGF signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 8. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theraindx.com [theraindx.com]
- 10. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 13. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. microbenotes.com [microbenotes.com]
- 26. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Apoptosis regulation by BCL-2 | PPTX [slideshare.net]
- 31. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a derivative of the 7-azaindole scaffold, is a valuable precursor in the synthesis of potent and selective kinase inhibitors. The 7-azaindole core is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine hinge-binding motif of ATP, forming key hydrogen bond interactions within the active site of various kinases. This structural feature makes it an excellent starting point for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders.
These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound as a key building block, along with methodologies for their biological evaluation and an overview of the targeted signaling pathways.
Synthetic Applications: From Precursor to Potent Inhibitors
The primary amino group of this compound serves as a versatile handle for the introduction of diverse functionalities, most commonly through the formation of amide or urea linkages. These reactions allow for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
General Synthetic Workflow
The general workflow for synthesizing kinase inhibitors from this compound involves the coupling of the primary amine with either a carboxylic acid (to form an amide) or an isocyanate (to form a urea).
Caption: General synthetic routes from the precursor.
Experimental Protocol 1: Synthesis of an Amide-Linked Kinase Inhibitor
This protocol details the synthesis of a generic N-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)amide derivative.
Materials:
-
This compound (1.0 equiv)
-
Substituted Carboxylic Acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the pure amide derivative.
Experimental Protocol 2: Synthesis of a Urea-Linked Kinase Inhibitor
This protocol describes the synthesis of a generic 1-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-3-arylurea derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl Isocyanate (1.05 equiv)
-
Anhydrous THF (Tetrahydrofuran) or Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF or DCM.
-
Add the aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC or LC-MS.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with the reaction solvent, and dry under vacuum to obtain the pure urea derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by recrystallization or flash column chromatography on silica gel to yield the desired urea product.
Biological Evaluation of Synthesized Kinase Inhibitors
Experimental Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase (e.g., JAK2, FGFR1, GSK-3β, CK2)
-
Kinase Substrate (specific to the kinase)
-
Kinase Assay Buffer
-
ATP
-
Synthesized Inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is prepared, starting from a stock concentration of 1 mM.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the inhibitor dilutions to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2x solution of the recombinant kinase and its specific substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
Experimental Protocol 4: Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with overactive kinase signaling)
-
Cell culture medium and supplements
-
Synthesized Inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include control wells with medium and DMSO.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the inhibitor relative to the DMSO-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the inhibitor concentration.
Targeted Signaling Pathways
Kinase inhibitors derived from this compound can be designed to target various kinases involved in critical cellular signaling pathways that are often dysregulated in diseases like cancer.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driver in various cancers.
Caption: Inhibition of the FGFR signaling pathway.
GSK-3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to several diseases, including neurodegenerative disorders and cancer.
Caption: Inhibition of the GSK-3 signaling pathway.
CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, regulating processes such as cell growth, proliferation, and survival. It is frequently overexpressed in cancer.
Caption: Inhibition of the CK2 signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, demonstrating the potential of this chemical class. It is important to note that the specific activities of inhibitors synthesized directly from this compound will depend on the nature of the appended chemical moieties.
Table 1: Inhibitory Activity against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Decernotinib (VX-509) | JAK3 | 5.3 | [1] |
| Derivative 1 | JAK1 | 1.5 | [2] |
| Derivative 1 | JAK3 | 1.1 | [2] |
| Derivative 2 | JAK2 | 260 | [3] |
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative 3 | FGFR1 | 7 | [4] |
| Derivative 3 | FGFR2 | 9 | [4] |
| Derivative 3 | FGFR3 | 25 | [4] |
Table 3: Inhibitory Activity against Other Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative 4 | GSK-3β | 0.22 | [5] |
| Derivative 5 | CK2 | 49 | [2] |
| Derivative 6 | VEGFR2 | 11.9 | [6] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications at the ethylamine side chain, provide a robust platform for the development of potent and selective drug candidates targeting key signaling pathways implicated in various diseases. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals in the design, synthesis, and evaluation of novel kinase inhibitors based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, also known as 7-azatryptamine, is a crucial building block in medicinal chemistry. Its structural motif is present in numerous biologically active compounds. N-alkylation of the primary amino group in this molecule is a key synthetic transformation for generating diverse libraries of compounds for drug discovery programs. The introduction of various alkyl substituents allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for introducing simple alkyl groups onto the primary amine of this compound. This reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the electrophilic alkyl halide. The choice of base and solvent is critical for achieving good yields and minimizing potential side reactions, such as dialkylation or alkylation at the indole nitrogen.[1]
Experimental Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter off the solid base and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | CH₃CN | 6 | 85 |
| 2 | Iodomethane | K₂CO₃ | DMF | 4 | 92 |
| 3 | Ethyl iodide | DIPEA | CH₃CN | 12 | 78 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Diagram:
Caption: Workflow for the direct N-alkylation of this compound.
Method 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a highly versatile method for the N-alkylation of this compound with a broad range of aldehydes and ketones. The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly useful for synthesizing secondary and tertiary amines and offers excellent chemoselectivity.[1][2]
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 16 | 88 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 24 | 75 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 18 | 82 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Diagram:
Caption: Workflow for the reductive amination of this compound.
Advanced and Greener Alternative Methods
For researchers interested in more advanced or environmentally friendly approaches, several catalytic methods for N-alkylation have been developed. These include:
-
N-Alkylation with Alcohols: Transition-metal catalysts, such as those based on iridium or ruthenium, can facilitate the N-alkylation of amines using alcohols as the alkylating agents.[3][4] This method is considered a green chemistry approach as it produces water as the only byproduct.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool. This reaction couples the amine with an aryl halide or triflate.[1]
These methods often require specialized catalysts and optimization of reaction conditions but offer broader substrate scope and improved sustainability.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Alkyl halides and reducing agents should be handled with care as they can be toxic, corrosive, or moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the incorporation of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, also known as 7-azatryptamine, into peptides and other small molecules via solid-phase synthesis (SPS). The methodologies outlined are primarily based on the widely used Fmoc/tBu strategy.
Introduction
This compound and its amino acid derivative, 7-azatryptophan, are valuable building blocks in medicinal chemistry. The presence of the nitrogen atom in the indole ring alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the resulting molecules compared to their tryptophan-containing counterparts. Solid-phase synthesis offers a streamlined and efficient method for incorporating this moiety into diverse molecular libraries for drug discovery and other applications.
Data Presentation
The following table summarizes the quantitative data for the solid-phase synthesis of aza-dipeptides using Fmoc-protected aza-amino acid benzotriazole esters. This data highlights the typical yields and purities that can be expected during the coupling of these specialized building blocks.
| Aza-Dipeptide Sequence | Isolated Yield (%) | Crude Purity (%) | Reference |
| Fmoc-azaArg(bis-Boc)-Tyr-OH | 83.0 | 95.1 | [1] |
| Fmoc-azaHis(Trt)-Tyr-OH | 78.0 | 90.3 | [1] |
| Fmoc-azaLys(Boc)-Tyr-OH | 82.7 | 88.8 | [1] |
| Fmoc-azaAsp(tBu)-Tyr-OH | 93.0 | 85.5 | [1] |
| Fmoc-azaGlu(tBu)-Tyr-OH | 86.8 | 90.1 | [1] |
| Fmoc-azaTrp(Boc)-Tyr-OH | 92.4 | 62.7 | [1] |
| Fmoc-azaGln(Trt)-Tyr-OH | 85.0 | 83.4 | [1] |
| Fmoc-azaAsn(Trt)-Tyr-OH | 73.3 | 85.9 | [1] |
| Fmoc-azaAla-Tyr-OH | 87.4 | 86.7 | [1] |
Experimental Protocols
The following protocols describe the key stages of solid-phase peptide synthesis (SPPS) for incorporating a 7-azatryptophan residue. These protocols are based on standard Fmoc chemistry.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
Protocol 2: Fmoc-Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Protocol 3: Coupling of Fmoc-7-azatryptophan(Boc)-OH
-
Activation of Amino Acid: In a separate vial, dissolve Fmoc-7-azatryptophan(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).
-
Monitoring (Optional): Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 4: Peptide Chain Elongation
Repeat the Fmoc-deprotection (Protocol 2) and coupling (Protocol 3) steps for each subsequent amino acid in the desired peptide sequence.
Protocol 5: Final Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using Protocol 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. For peptides containing acid-labile side-chain protecting groups (like Boc on the 7-azatryptophan), a common cocktail is Reagent K or a simpler mixture.
-
Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).
-
Standard TFA Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[1] This is often sufficient if sensitive residues like Met or Cys are not present or are appropriately protected.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide containing a 7-azatryptophan residue.
References
Application Notes and Protocols for the Analytical Characterization of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a key intermediate in the synthesis of kinase inhibitors. The protocols are based on established analytical techniques for related 7-azaindole derivatives and are intended to serve as a comprehensive guide for identity, purity, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
High-Performance Liquid Chromatography with UV detection is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices.
Quantitative Data Summary
| Parameter | Value |
| Compound Name | This compound |
| Typical Retention Time (tR) | 3.5 - 4.5 min |
| UV Detection Wavelength (λmax) | ~280 nm |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocol
a. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
b. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
c. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a stock concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of each standard and sample.
-
Monitor the chromatogram at 280 nm.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Analytical Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection and Identification
LC-MS provides superior sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices.
Quantitative Data Summary
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 162.1 |
| Product Ions (for MRM) | To be determined empirically (e.g., m/z 145.1, 118.1) |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.07 ng/mL |
Experimental Protocol
a. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer.
b. LC Conditions:
-
Utilize the same column and mobile phase as the HPLC method, with a potential reduction in flow rate to 0.5 mL/min for better ionization efficiency.
c. MS Conditions:
-
Ion Source: ESI
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
d. Sample Preparation (for biological samples):
-
To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Expected ¹H and ¹³C NMR Data
Note: The following are predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
| ¹H NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole-NH | ~11.5 | br s | 1H |
| Pyridine-H | 8.1 - 8.3 | m | 1H |
| Pyridine-H | 7.8 - 8.0 | m | 1H |
| Pyrrole-H | ~7.5 | s | 1H |
| Pyridine-H | 7.0 - 7.2 | m | 1H |
| -CH₂- (ethyl) | ~3.0 | t | 2H |
| -CH₂- (ethyl) | ~2.8 | t | 2H |
| Amine-NH₂ | (variable) | br s | 2H |
| ¹³C NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) |
| Pyridine C | ~148 |
| Pyridine C | ~145 |
| Pyridine C | ~128 |
| Pyrrole C | ~125 |
| Pyridine C | ~118 |
| Pyrrole C | ~115 |
| Pyrrole C | ~110 |
| -CH₂- (ethyl) | ~40 |
| -CH₂- (ethyl) | ~25 |
Experimental Protocol
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups in the molecule.
Characteristic FTIR Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrole & Amine) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2950 - 2850 |
| C=C and C=N Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
Experimental Protocol
-
Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule. The N-H stretching vibration band is a key feature to observe.[1]
Signaling Pathway Context: Inhibition of PI3K/AKT/mTOR Pathway
The 7-azaindole scaffold, which is the core of this compound, is a well-known pharmacophore in the development of kinase inhibitors.[2] These inhibitors often target the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[3]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by 7-azaindole derivatives.
References
Application of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These initial fragment hits, which typically exhibit weak binding affinity, are then optimized through structure-guided medicinal chemistry to develop potent and selective drug candidates.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has been recognized as a "kinase privileged fragment" due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases. The specific fragment, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, incorporates this valuable scaffold and presents a vector for chemical elaboration from the C3 position, making it an excellent starting point for FBDD campaigns, particularly against kinase targets. This document provides detailed application notes and experimental protocols for the utilization of this fragment in drug discovery.
Application Notes
The 1H-pyrrolo[2,3-b]pyridine core of this compound serves as an effective mimic of the adenine hinge-binding motif of ATP, enabling it to bind to the ATP-binding site of numerous kinases. The ethylamine substituent at the C3 position provides a versatile handle for synthetic modification, allowing for fragment growing, linking, or merging strategies to enhance potency and selectivity.
While specific quantitative binding data for the parent fragment, this compound, is not extensively available in public literature, the utility of its core scaffold is well-documented through the successful development of numerous kinase inhibitors. For instance, the FDA-approved drug Vemurafenib, a potent B-RAF inhibitor, was developed from a 7-azaindole fragment.[1][2]
The following table summarizes representative quantitative data for early-stage derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold to illustrate the starting point for optimization campaigns.
| Target | Derivative/Fragment | Screening Technique | Binding Affinity (Kd, Ki, or IC50) | Ligand Efficiency (LE) | Reference |
| Focal Adhesion Kinase (FAK) | Substituted 1H-pyrrolo[2,3-b]pyridine | Surface Plasmon Resonance (SPR) | Submicromolar IC50 | Not Reported | [3] |
| p38α Kinase | Aminopyridine Fragment | Surface Plasmon Resonance (SPR) | 0.2 to >10 mM | Not Reported | [4] |
| Bromodomain and Extra-Terminal Domain (BET) Family | Phenylpyridazinone Fragment | 2D NMR | Ki = 160 µM | Not Reported | [5] |
| Met Kinase | Conformationally constrained 2-pyridone analogue | Biochemical Assay | IC50 = 1.8 nM | Not Reported | [6] |
Note: The data presented above is for derivatives of the core scaffold and not the specific fragment this compound. This data is intended to be illustrative of the potential starting points and optimization outcomes in an FBDD campaign involving this scaffold.
Experimental Protocols
A typical FBDD workflow involving this compound would proceed through the following stages:
Caption: General workflow for a fragment-based drug discovery campaign.
Primary Screening Protocols
The initial step involves screening a library of fragments, including this compound, against the target protein to identify binders.
SPR is a label-free technique that detects changes in refractive index upon ligand binding to an immobilized target protein.
Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.
-
Fragment Solution Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute the fragments into the running buffer to a final concentration typically in the range of 100 µM to 1 mM, ensuring the final DMSO concentration is matched between samples and running buffer (typically ≤ 1%).
-
Screening: Inject the fragment solutions over the sensor surface containing the immobilized target protein and a reference surface (mock-immobilized or an unrelated protein). Monitor the change in response units (RU).
-
Data Analysis: Subtract the reference channel signal from the target channel signal. Fragments that show a significant response compared to the baseline are considered primary hits.
-
Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (Kd).
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are highly sensitive for detecting weak fragment binding.
Protocol (STD-NMR):
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Prepare a stock solution of this compound.
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment alone.
-
Add the fragment to the protein solution (typically at a 100:1 ligand-to-protein molar ratio).
-
Acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein signals are present.
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.
-
Hit Identification: Fragments that show signals in the STD difference spectrum are identified as binders.
Hit Validation and Structural Characterization
Primary hits must be validated using orthogonal biophysical methods and their binding mode determined, typically by X-ray crystallography.
This technique provides high-resolution structural information of the fragment bound to the target protein, which is crucial for structure-based drug design.
Protocol (Crystal Soaking):
-
Protein Crystallization: Grow high-quality crystals of the target protein under optimized crystallization conditions.
-
Soaking Solution Preparation: Prepare a solution containing the fragment this compound at a high concentration (typically 1-10 mM) in a cryo-protectant solution that is compatible with the crystallization condition.
-
Crystal Soaking: Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
Cryo-cooling: Rapidly freeze the soaked crystals in liquid nitrogen.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure to visualize the binding mode of the fragment.
Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is understood, medicinal chemistry efforts focus on improving its potency and drug-like properties.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of fragment screening methods on the p38α kinase: new methods, new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Derivatives from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design and synthesis of novel derivatives based on the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine scaffold. This versatile building block, also known as 7-azatryptamine, is a key intermediate in the development of kinase inhibitors and other therapeutic agents targeting signaling pathways implicated in cancer and inflammation.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and its ability to act as a bioisostere. Derivatives of this compound have shown significant potential as modulators of various biological targets, including protein kinases and enzymes involved in epigenetic regulation. This document outlines synthetic strategies for modifying the primary amine of the title compound to generate diverse libraries of amides and secondary amines, and provides examples of their biological activities.
Data Presentation
The following tables summarize quantitative data for derivatives of the pyrrolo[2,3-b]pyridine and related scaffolds, demonstrating their potential as potent inhibitors of various enzymes.
Table 1: Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives against Lysine-Specific Demethylase 1 (LSD1)
| Compound ID | Modification on Pyrrolo[2,3-c]pyridine Scaffold | LSD1 IC₅₀ (nM) | MV4;11 Cell Growth Inhibition IC₅₀ (nM) | MOLM-13 Cell Growth Inhibition IC₅₀ (nM) | H1417 Cell Growth Inhibition IC₅₀ (nM) |
| GSK-354 (Reference) | Phenyl and Pyrrolidine substituents | 130 | - | - | - |
| Compound 46 | Substituted phenyl and piperidine rings | 3.1 | 0.6 | 31 | 1.1 |
| Compound 49 | Substituted phenyl and piperidine rings | - | 0.7 | 182 | 2.3 |
Table 2: Inhibitory Activity of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones against mTOR
| Compound ID | Substitution at Position 4 of Pyrrolo[2,3-b]pyridine | mTOR IC₅₀ (nM) |
| 1 | H | >10000 |
| 2 | Cl | 110 |
| 3 | Br | 41 |
| 4 | I | 10 |
| 5 | Me | 26 |
| 6 | Et | 13 |
| 7 | i-Pr | 7.6 |
| 8 | c-Pr | 2.9 |
Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against CSF1R and EGFR
| Compound ID | 6-Aryl Group on Pyrrolo[2,3-d]pyrimidine | CSF1R IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| 1 | 4-(2-aminoethoxy)-3-methylphenyl | 1 | 20 |
| 2 | Phenyl | 100 | 1100 |
| 3 | 4-Methoxyphenyl | 2.3 | 250 |
| 4 | 3-Methoxyphenyl | 2.5 | 310 |
| 5 | 2-Methoxyphenyl | 4.8 | 630 |
| 12 | 4-(2-(ethylamino)ethoxy)phenyl | 1.2 | 2.3 |
Experimental Protocols
Detailed methodologies for the synthesis of amide and secondary amine derivatives from this compound are provided below.
Protocol 1: Synthesis of N-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)amides via Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using a peptide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in DMF (10 mL), add BOP (1.3 mmol) and DIPEA (2.4 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-substituted-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamines via Reductive Amination
This protocol outlines a general procedure for the synthesis of secondary amines by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone of interest (R¹R²C=O)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in DCM or DCE (10 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolo[2,3-b]pyridine derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of novel derivatives.
Application Notes and Protocols for In Vitro Assays of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays utilizing derivatives of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a versatile scaffold in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the evaluation of these compounds for various therapeutic applications, including their potential as kinase inhibitors and antileishmanial agents.
Data Summary
The following table summarizes the in vitro activity of various this compound derivatives across different biological targets.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | Kinase Inhibition | 7 | [1] |
| FGFR2 | Kinase Inhibition | 9 | [1] | |
| FGFR3 | Kinase Inhibition | 25 | [1] | |
| FGFR4 | Kinase Inhibition | 712 | [1] | |
| Compound 19 | JAK1 | Kinase Inhibition | 1.5 | [2] |
| JAK3 | Kinase Inhibition | 1.1 | [2] | |
| Compound 31 | JAK3 | Kinase Inhibition | Potent (exact value not specified) | [3] |
| Compound 12b | CSF1R | Kinase Inhibition | Low-nanomolar | [4] |
| Various | TNIK | Kinase Inhibition | < 1 | [5] |
| Compound 5m | L. donovani promastigotes | Antiparasitic | 8,360 | [6] |
| L. donovani amastigotes | Antiparasitic | 8,360 | [6] |
Experimental Protocols
Kinase Inhibition Assays
Objective: To determine the in vitro potency of this compound derivatives against specific protein kinases.
General Principle: These assays measure the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
Example Protocol: FGFR1 Inhibition Assay [1]
-
Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the FGFR1 enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data are typically expressed as the percentage of inhibition relative to a DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assays
Objective: To evaluate the effect of the compounds on the proliferation of cancer cell lines or other relevant cell types.
General Principle: These assays measure the number of viable cells after treatment with the test compounds. A reduction in cell number is indicative of cytotoxic or cytostatic effects.
Example Protocol: MTT Assay for Cancer Cell Lines [1]
-
Materials:
-
Cancer cell line (e.g., 4T1 mouse breast cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Antileishmanial Assays
Objective: To assess the in vitro activity of the compounds against Leishmania parasites.
General Principle: These assays determine the ability of the compounds to inhibit the growth of the promastigote (insect stage) or amastigote (mammalian stage) forms of the parasite.
Example Protocol: Anti-promastigote Assay [6]
-
Materials:
-
Leishmania donovani promastigotes
-
M199 medium supplemented with FBS
-
Test compounds
-
Resazurin solution
-
96-well plates
-
Fluorimeter
-
-
Procedure:
-
Culture L. donovani promastigotes in M199 medium.
-
Plate the promastigotes in 96-well plates.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates at 25°C for 72 hours.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The fluorescence intensity is proportional to the number of viable parasites.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FGFR Signaling Pathway Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: Kinase Inhibition Assay Workflow.
Caption: Cell Proliferation (MTT) Assay Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine for Preclinical Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a critical intermediate in the development of various therapeutic agents, particularly kinase inhibitors for targeted cancer therapies.[1] The described synthetic strategy is designed for robustness and scalability, making it suitable for producing kilogram quantities required for preclinical studies. The protocol is based on established and scalable chemical transformations, prioritizing safety, efficiency, and high purity of the final product.
Introduction
This compound, also known as 7-azatryptamine, is a key building block in medicinal chemistry. Its 7-azaindole core is a bioisostere of indole, often leading to improved physicochemical properties such as enhanced solubility and bioavailability in drug candidates.[2] Consequently, this moiety is present in a number of clinically approved drugs and investigational compounds.[2][3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This protocol outlines a reliable multi-step synthesis suitable for preclinical supply.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a three-stage process starting from the commercially available 7-azaindole. The overall strategy involves:
-
Stage 1: Gramine Synthesis - A Mannich reaction to install a dimethylaminomethyl group at the C3 position of the 7-azaindole core.
-
Stage 2: Nitrile Formation - Conversion of the gramine intermediate to a nitrile, extending the carbon chain.
-
Stage 3: Reduction - Reduction of the nitrile to the target primary amine.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 3-((Dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine (Gramine of 7-Azaindole)
This stage employs a Mannich reaction to introduce a functional handle at the 3-position of the 7-azaindole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Azaindole | 118.14 | 1.0 kg | 8.46 |
| Dimethylamine (40% in H₂O) | 45.08 | 1.9 L | 16.9 |
| Formaldehyde (37% in H₂O) | 30.03 | 0.85 L | 10.6 |
| Acetic Acid | 60.05 | 5.0 L | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 10.0 L | - |
Procedure:
-
To a cooled (0-5 °C) solution of dimethylamine (1.9 L) in a suitable reactor, slowly add formaldehyde (0.85 L) while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes.
-
In a separate reactor, dissolve 7-azaindole (1.0 kg) in acetic acid (5.0 L).
-
Slowly add the pre-formed dimethylamine/formaldehyde solution to the 7-azaindole solution, ensuring the internal temperature does not exceed 25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring for completion by HPLC or TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice/water (20 L).
-
Basify the aqueous solution to pH 10-12 with a 50% aqueous sodium hydroxide solution, maintaining the temperature below 20 °C.
-
Extract the product with dichloromethane (3 x 3 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired gramine intermediate as a solid.
Stage 2: Synthesis of (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
This stage involves the displacement of the dimethylamino group with cyanide to form the corresponding acetonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-((Dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine | 175.23 | 1.0 kg | 5.71 |
| Sodium Cyanide | 49.01 | 0.42 kg | 8.56 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 5.0 L | - |
| Toluene | 92.14 | 10.0 L | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Dissolve 3-((dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 kg) in DMSO (5.0 L) in a suitable reactor.
-
Add sodium cyanide (0.42 kg) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring for completion by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature and slowly add water (10 L) to precipitate the product.
-
Stir the resulting slurry for 1-2 hours, then filter the solid.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum at 50-60 °C to yield the crude (1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.
-
The crude product can be further purified by recrystallization from a suitable solvent like isopropanol or ethanol.
Stage 3: Synthesis of this compound
The final step is the reduction of the nitrile to the primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | 157.17 | 1.0 kg | 6.36 |
| Raney Nickel | - | 0.1 kg | - |
| Methanolic Ammonia (7N) | - | 10.0 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
| Celite® | - | As needed | - |
Procedure:
-
Charge a high-pressure reactor with (1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (1.0 kg), methanolic ammonia (10.0 L), and Raney Nickel (0.1 kg, washed with methanol).
-
Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Heat the mixture to 40-50 °C and stir vigorously.
-
Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride or succinate) and subsequent recrystallization to achieve the desired purity for preclinical studies.
Data Summary
| Stage | Product | Starting Material | Yield (Typical) | Purity (HPLC) |
| 1 | 3-((Dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine | 7-Azaindole | 85-95% | >98% |
| 2 | (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | Gramine Intermediate | 70-85% | >97% |
| 3 | This compound | Acetonitrile Intermediate | 65-80% | >99% |
Safety Considerations
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available. All waste containing cyanide must be quenched with bleach or hydrogen peroxide before disposal.
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or a suitable solvent.
-
Hydrogenation: Conducted in a high-pressure reactor. Ensure the equipment is properly rated and maintained. Use appropriate safety precautions for handling flammable gases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.
Conclusion
The protocol described provides a scalable and efficient pathway for the synthesis of this compound, a valuable building block for pharmaceutical research and development. By following these procedures, researchers can obtain multi-kilogram quantities of the target compound with high purity, suitable for advancing drug discovery programs into preclinical evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine
-
Question: I am getting a low yield during the condensation of 7-azaindole-3-carbaldehyde with nitromethane. What are the possible reasons and how can I improve the yield?
-
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Decomposition of the product: The nitroalkene product can be unstable under prolonged exposure to high temperatures or basic conditions.
-
Side reactions: The aldehyde may undergo self-condensation or other side reactions.
-
-
Solutions:
-
Reaction Conditions: Ensure the reaction is carried out under optimal conditions. A common method involves using a catalyst like ammonium acetate and refluxing in a suitable solvent such as acetic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature Control: Avoid excessively high temperatures to prevent product decomposition.
-
Purification: Purify the product promptly after the reaction is complete to avoid degradation.
-
Issue 2: Incomplete Reduction of 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine
-
Question: My reduction of the nitrovinyl intermediate to the desired ethanamine is sluggish and gives a mixture of products. How can I achieve a complete and clean reduction?
-
Potential Causes:
-
Catalyst deactivation: The catalyst (e.g., LiAlH4, Raney Nickel, Pd/C) may be deactivated by impurities or by the product itself. The amine product can poison some metal catalysts.
-
Insufficient reducing agent: The amount of reducing agent may not be sufficient for a complete reduction.
-
Formation of byproducts: Side reactions can occur, leading to the formation of oximes, hydroxylamines, or polymeric materials.
-
-
Solutions:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this transformation.[1][2] However, it is non-selective and requires careful handling. Catalytic hydrogenation with Raney Nickel or Palladium on carbon (Pd/C) is an alternative, but catalyst poisoning can be an issue.[3]
-
Reaction Conditions: When using LiAlH4, ensure an inert atmosphere and anhydrous conditions. For catalytic hydrogenation, the choice of solvent, pressure, and temperature is critical.
-
Work-up: A careful aqueous work-up is necessary after reduction with LiAlH4 to hydrolyze the aluminum complexes and isolate the amine product.
-
Issue 3: Formation of Secondary Amine Byproducts during Nitrile Reduction
-
Question: During the reduction of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile to the target amine, I am observing the formation of a significant amount of the secondary amine dimer. How can I suppress this side reaction?
-
Potential Causes:
-
Solutions:
-
Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the selectivity. For example, using Raney Nickel in the presence of ammonia can help to suppress the formation of secondary amines.[7]
-
Acidic Medium: Performing the reduction in an acidic medium can protonate the primary amine as it is formed, preventing it from reacting with the imine intermediate.[6]
-
Electrochemical Hydrogenation: This method can offer high selectivity for primary amines by controlling the reaction at the cathode surface.[6][8]
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the final product, this compound. It seems to be unstable or difficult to handle.
-
Potential Causes:
-
Air sensitivity: The freebase amine can be sensitive to air and may darken over time.
-
Polarity: The high polarity of the amine can make it challenging to handle during extraction and chromatography.
-
Tailing on silica gel: The basic amine can interact strongly with silica gel, leading to tailing and poor separation during column chromatography.
-
-
Solutions:
-
Salt Formation: Convert the amine to a stable salt (e.g., hydrochloride or tartrate) for long-term storage and easier handling.
-
Purification Technique:
-
Acid-Base Extraction: Utilize the basicity of the amine to perform an acid-base extraction to separate it from non-basic impurities.
-
Column Chromatography: If column chromatography is necessary, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to reduce tailing. Alternatively, reverse-phase chromatography can be effective.
-
Ion-exchange chromatography can also be a powerful purification method for amines.[9]
-
-
Boc Protection: The primary amine can be protected with a Boc group (di-tert-butyl dicarbonate) to decrease its polarity and facilitate purification by standard silica gel chromatography. The Boc group can be easily removed later under acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies involve the elaboration of the 7-azaindole core. Two popular routes are:
-
Henry Reaction Route: This involves the condensation of 7-azaindole-3-carbaldehyde with nitromethane to form 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine, followed by reduction of the nitroalkene to the desired primary amine.
-
Nitrile Route: This route starts with the introduction of an acetonitrile group at the 3-position of 7-azaindole to give 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile. This is typically achieved from 7-azaindole via a Mannich reaction to form the gramine, followed by displacement with cyanide. The nitrile is then reduced to the target ethanamine.
Q2: How can I synthesize the starting material, 7-azaindole-3-carbaldehyde?
A2: 7-azaindole-3-carbaldehyde can be prepared from 7-azaindole (1H-pyrrolo[2,3-b]pyridine) via the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Q3: What are the best practices for handling LiAlH4?
A3: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. Always handle LiAlH4 under an inert atmosphere (e.g., argon or nitrogen) in a fume hood. Use anhydrous solvents and glassware. Add the reagent slowly and in portions to the reaction mixture, and quench the reaction carefully by the slow, sequential addition of water and/or aqueous base at low temperature (e.g., 0 °C).
Q4: Can I use sodium borohydride (NaBH4) to reduce the nitrovinyl or nitrile intermediates?
A4: Sodium borohydride is generally not a strong enough reducing agent to reduce nitroalkenes or nitriles to primary amines under standard conditions.[1] More powerful reducing agents like LiAlH4 or catalytic hydrogenation are typically required.
Data Presentation
Table 1: Comparison of Reducing Agents for 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Pressure (atm) | Reported Yield (%) | Key Considerations |
| LiAlH4 | THF, Diethyl ether | 0 to reflux | Ambient | 70-90 | Highly reactive, requires anhydrous conditions and careful work-up. |
| Raney Nickel | Methanol, Ethanol | 25-50 | 1-50 | 60-85 | Risk of secondary amine formation, catalyst can be pyrophoric. |
| Pd/C | Methanol, Ethanol, Acetic Acid | 25-60 | 1-50 | 75-95 | Catalyst can be poisoned by the amine product. |
| PtO2 | Methanol, Acetic Acid | 25 | 1-3 | >90 | Can lead to over-reduction of the pyridine ring under harsh conditions. |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in nitroalkene synthesis | Incomplete reaction, product decomposition | Optimize reaction time/temperature, monitor with TLC, prompt purification. |
| Incomplete reduction of nitroalkene | Catalyst deactivation, insufficient reducing agent | Use fresh LiAlH4, ensure anhydrous conditions, consider alternative catalysts. |
| Secondary amine byproduct in nitrile reduction | Reaction of primary amine with imine intermediate | Use Raney Nickel with ammonia, perform reduction in acidic media. |
| Purification difficulties | Air sensitivity, high polarity, tailing on silica | Convert to a salt, use acid-base extraction, deactivate silica gel for chromatography, or use Boc protection. |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 7-azaindole-3-carbaldehyde (1.0 eq) in nitromethane (10-20 eq), add ammonium acetate (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol or isopropanol.
-
Dry the product under vacuum to obtain 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine as a yellow solid.
Protocol 2: Reduction of 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine with LiAlH4
-
Suspend LiAlH4 (4.0-5.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 6. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 8. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine from crude reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Product Streaking or Tailing on Silica Gel TLC/Column | The basic amine functional group of the target compound interacts strongly with the acidic silanol groups on the silica gel surface. | - Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Use an amine-functionalized silica gel as the stationary phase to minimize acid-base interactions. - Employ an alternative purification technique such as acid-base extraction or recrystallization. |
| Co-elution of Impurities with the Product | Impurities have similar polarity to the desired product. | - Optimize the solvent system for column chromatography by testing various solvent mixtures of different polarities. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). - Attempt purification via recrystallization from a suitable solvent system to exploit differences in solubility. |
| Low Recovery After Purification | - The product may be partially soluble in the aqueous phase during extraction. - The product may adhere to the stationary phase during chromatography. - The product may be volatile and lost during solvent evaporation. | - When performing an acid-base extraction, ensure the aqueous layer is thoroughly back-extracted with an organic solvent after basification. - After chromatography, wash the column with a more polar solvent system to ensure all the product has eluted. - Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. |
| Product Discoloration or Degradation During Purification | The 7-azaindole core can be sensitive to prolonged exposure to acid, air, or light. | - Neutralize any acidic residues from the reaction work-up before initiating purification. - Perform chromatography as quickly as reasonably possible. - Protect the compound from light by wrapping flasks and columns in aluminum foil. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts in related syntheses (like the Fischer indole synthesis of the 7-azaindole core) can include:
-
Unreacted starting materials: Such as the corresponding hydrazine and ketone/aldehyde precursors.
-
Partially reacted intermediates: For example, the intermediate hydrazone before cyclization.
-
Isomeric products: If the ketone precursor is unsymmetrical, different indole regioisomers can form.
-
Side-products from the Boc-protection/deprotection steps: If a Boc-protected amine is used.
Q2: What is a good starting point for a solvent system for silica gel column chromatography?
A2: A common solvent system for purifying polar amines on silica gel is a mixture of a relatively nonpolar solvent and a polar solvent, with a small amount of a basic modifier. Good starting points include:
-
Dichloromethane (DCM) and Methanol (MeOH) (e.g., 98:2 to 90:10), with 0.1-1% triethylamine (TEA).
-
Ethyl acetate (EtOAc) and Hexanes (e.g., 50:50 to 100% EtOAc), with 0.1-1% TEA. The optimal ratio should be determined by thin-layer chromatography (TLC) first.
Q3: Can I purify this compound by recrystallization?
A3: Yes, recrystallization can be an effective purification method, especially for removing less polar or more soluble impurities. The free base is often an oil or low-melting solid, but its hydrochloride salt is typically a crystalline solid that is more amenable to recrystallization.
-
For the hydrochloride salt: Try dissolving the crude salt in a minimal amount of a hot polar solvent like ethanol or methanol, and then either cooling slowly or adding a less polar co-solvent (like diethyl ether or ethyl acetate) to induce crystallization.
Q4: How can I use acid-base extraction to purify my product?
A4: Acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by adding a base like NaOH or Na2CO3.
-
Extract the now-neutralized amine back into an organic solvent.
-
Dry the organic layer (e.g., with Na2SO4 or MgSO4), filter, and concentrate to obtain the purified product.
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a small amount of a more polar solvent like methanol.
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent.
2. Column Packing:
- Pack a flash chromatography column with silica gel (230-400 mesh) using the chosen initial eluent.
3. Elution:
- Load the prepared sample onto the top of the silica gel bed.
- Begin elution with a nonpolar solvent system (e.g., 98:2 DCM:MeOH with 0.5% TEA) and gradually increase the polarity (e.g., to 90:10 DCM:MeOH with 0.5% TEA).
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
1. Salt Formation:
- Dissolve the crude freebase in a minimal amount of a suitable organic solvent (e.g., methanol or diethyl ether).
- Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl in methanol) dropwise with stirring until the mixture is acidic.
- Collect the precipitated hydrochloride salt by filtration and wash with cold solvent.
2. Recrystallization:
- Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol or a mixture of methanol and ethyl acetate).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- If crystals do not form, try adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) dropwise until turbidity persists.
- Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
Common side products in the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, commonly known as 7-azatryptamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the 1H-pyrrolo[2,3-b]pyridine core are based on the Fischer indole synthesis.[1][2] Alternative strategies include palladium-catalyzed cross-coupling reactions.[3] The ethylamine side chain is typically introduced via reduction of a corresponding nitro, nitrile, or amide precursor.
Q2: What are the critical parameters to control during the Fischer indole synthesis of the 7-azaindole core?
A2: The Fischer indole synthesis is sensitive to several parameters. Key factors to control include:
-
Acid Catalyst: The choice and concentration of the acid catalyst (Brønsted or Lewis acids) are crucial.[1]
-
Temperature: The reaction often requires elevated temperatures, which must be carefully optimized to promote cyclization without degrading the product.
-
Solvent: The choice of solvent can influence reaction kinetics and side product formation.
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to undesired side reactions and lower yields.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields are a common issue in multi-step organic syntheses. The following guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestion | Relevant Side Products |
| Incomplete Fischer Indole Cyclization | Optimize acid catalyst (e.g., try polyphosphoric acid, Eaton's reagent). Increase reaction temperature or time. Ensure anhydrous conditions. | Unreacted arylhydrazone, starting materials. |
| N-N Bond Cleavage in Hydrazone Intermediate | This is a known failure mode in Fischer indole synthesis, particularly with electron-rich or sterically hindered substrates.[4] Use a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid.[1] Lowering the reaction temperature may also be beneficial. | Cleavage products such as aminopyridines and various carbonyl-derived fragments. |
| Incomplete Reduction of the Side Chain Precursor | If synthesizing from a 3-(2-nitrovinyl) or 3-(2-cyano) intermediate, ensure the reducing agent (e.g., LiAlH₄, H₂/Pd-C) is fresh and used in sufficient excess. Optimize reaction conditions (temperature, pressure for hydrogenation). | 3-(2-Nitrovinyl)-1H-pyrrolo[2,3-b]pyridine, 3-(2-cyano)-1H-pyrrolo[2,3-b]pyridine, or partially reduced intermediates. |
| Product Degradation | The 7-azaindole core can be sensitive to strongly acidic or basic conditions and high temperatures. Minimize exposure to harsh conditions during workup and purification. | Oligomeric or polymeric materials, decomposition products. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products and Purification Challenges
The presence of multiple products complicates purification and reduces the overall yield. Below are common side products and strategies for their mitigation and removal.
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation and Purification Strategies |
| Dimeric/Oligomeric Species | Self-reaction of the starting materials or intermediates, particularly under harsh acidic or high-temperature conditions. | Control stoichiometry carefully. Use a higher dilution. Optimize reaction temperature and time. Purification can be challenging; column chromatography with a gradient elution is often required. |
| Over-reduced Products | In syntheses involving catalytic hydrogenation, reduction of the pyridine ring can occur. | Use a milder reducing agent or more controlled hydrogenation conditions (lower pressure, specific catalyst). |
| Positional Isomers | If the carbonyl partner in the Fischer indole synthesis is unsymmetrical, a mixture of regioisomers can be formed. | Use a symmetrical ketone or an aldehyde to ensure regioselectivity. Careful chromatographic separation is necessary if isomers are formed. |
| N-Alkylated/Acylated Impurities | If reactive alkylating or acylating agents are present and the pyrrole nitrogen is unprotected, substitution on the nitrogen can occur. | Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) if subsequent steps involve incompatible reagents. |
Experimental Protocol: A Generic Fischer Indole Synthesis Approach for the 7-Azaindole Core
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Hydrazone Formation:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired carbonyl compound (e.g., 4-chlorobutyraldehyde diethyl acetal) (1.0-1.2 eq).
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
The hydrazone may be isolated or used directly in the next step.
-
-
Cyclization:
-
Add the hydrazone to a solution of an acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂ in a high-boiling solvent).
-
Heat the reaction mixture to the optimal temperature (typically 100-180 °C) for several hours.
-
Monitor the reaction for the formation of the 7-azaindole product and the consumption of the hydrazone.
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully quench by pouring it onto ice or a basic solution (e.g., aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Relationship of Side Product Formation
Caption: Key side reactions in the synthesis of this compound.
References
Troubleshooting guide for the Pictet-Spengler reaction with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Pictet-Spengler reaction with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (also known as 7-azatryptamine). This guide provides troubleshooting advice and frequently asked questions to help overcome common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is it challenging with 7-azatryptamine?
The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine, in this case, 7-azatryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[1] This reaction is fundamental for synthesizing various natural products and pharmacologically active compounds.[1] The primary challenge with 7-azatryptamine lies in the electron-deficient nature of the pyrrolo[2,3-b]pyridine ring system compared to the indole ring of tryptamine.[2][3] This reduced nucleophilicity of the aromatic ring makes the intramolecular cyclization step more difficult, often leading to lower yields and requiring harsher reaction conditions.[2][3]
Q2: What are the critical parameters influencing the success of the Pictet-Spengler reaction with 7-azatryptamine?
Several factors significantly impact the outcome of this reaction:
-
Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones. Electron-withdrawing groups on the aldehyde can increase its reactivity.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial for activating the imine intermediate for cyclization.[1]
-
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Both protic and aprotic solvents have been used successfully.[1]
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition.[1]
-
Reaction Time: Sufficient time is necessary for the reaction to reach completion.
Q3: What are some common side reactions to be aware of?
Potential side reactions include the formation of N-acylated byproducts if the reaction conditions are not carefully controlled, and potential polymerization or degradation of starting materials under harsh acidic conditions. In some cases, oxidation of the tetrahydro-β-carboline product can occur.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction with 7-azatryptamine and offers potential solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated aromatic ring | The 7-azaindole ring is less nucleophilic than indole. Consider using stronger acid catalysts or higher temperatures to facilitate cyclization.[2][3] |
| Ineffective Catalyst | The choice of acid catalyst is critical. Experiment with a range of Brønsted acids (e.g., TFA, HCl, p-TsOH) or Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃).[1][4] The optimal catalyst may vary depending on the aldehyde used. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for decomposition. Refluxing in a suitable solvent might be necessary.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Screen both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene, acetonitrile) solvents.[1] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the reaction, sometimes even without a catalyst.[4] |
| Decomposition of Starting Materials or Product | Harsh acidic conditions or prolonged high temperatures can lead to degradation.[5] Monitor the reaction by TLC and consider using a milder acid or lower temperature if decomposition is observed. |
| Protonation of the Starting Amine | An excessive amount of a strong Brønsted acid can protonate the 7-azatryptamine, reducing its nucleophilicity.[5] Use a catalytic amount of acid initially and add more if the reaction does not proceed. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | Unreacted 7-azatryptamine can be difficult to separate from the product due to similar polarities. Ensure the reaction goes to completion by monitoring with TLC.[1] If separation is still challenging, consider derivatizing the product to alter its polarity before purification.[1] |
| Presence of Multiple Byproducts | Optimize reaction conditions (catalyst, temperature, time) to minimize the formation of side products. Purification may require multiple chromatographic steps or recrystallization. |
| Poor Solubility of the Product | The tetrahydro-β-carboline product may have limited solubility in common organic solvents. Experiment with a range of solvents for extraction and chromatography. |
Experimental Protocols
General Protocol for Acid-Catalyzed Pictet-Spengler Reaction of 7-Azatryptamine
This protocol provides a general procedure and may require optimization for specific aldehydes.
Materials:
-
This compound (7-azatryptamine) (1.0 eq)
-
Aldehyde (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene, methanol)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), 10-50 mol%; or a few drops of concentrated HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Dissolve 7-azatryptamine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde to the stirred solution at room temperature.[1]
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Pictet-Spengler reaction of 7-azatryptamine.
Caption: Troubleshooting workflow for the Pictet-Spengler reaction.
References
Technical Support Center: Stability of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is influenced by several key factors:
-
pH: The compound is susceptible to degradation in neutral to alkaline conditions. Acidic environments generally enhance stability.[1]
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][3]
-
Oxidation: The 7-azaindole ring system and the ethylamine side chain are susceptible to oxidation, which is a major degradation pathway.[1] The presence of dissolved oxygen or oxidizing agents will accelerate this process.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be:
-
Stored at low temperatures, such as 2-8°C for short-term storage and -20°C or below for long-term storage.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Prepared in a slightly acidic buffer (e.g., pH 4-6) if compatible with the experimental design.[1]
-
Prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am observing a color change (e.g., yellowing or browning) in my solution. What does this indicate?
A3: A color change in the solution is a common indicator of degradation, specifically oxidation.[1] The pyrrolo[2,3-b]pyridine (7-azaindole) ring is prone to oxidation, which can lead to the formation of colored byproducts. This process can be expedited by exposure to light, elevated temperatures, or a non-acidic pH.[1]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure and the behavior of related compounds like tryptamine, the primary degradation pathway is likely oxidation.[1] This can result in the formation of hydroxylated derivatives on the pyrrolo[2,3-b]pyridine ring system. Enzymatic degradation, if applicable in the experimental system, could lead to metabolites like indole-3-acetaldehyde from similar tryptamine structures.[1][4]
Troubleshooting Guides
Issue 1: Rapid decrease in the concentration of this compound in solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of the solution. For improved stability, consider preparing the solution in a slightly acidic buffer (pH 4-6).[1] |
| Exposure to Light | Store solutions in amber-colored vials or protect them from light by wrapping them in aluminum foil. Minimize exposure to ambient light during handling and experiments.[1][3] |
| Elevated Temperature | Store stock and working solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term).[1] Avoid prolonged exposure to room temperature. |
| Oxidative Degradation | Prepare solutions using deoxygenated solvents. Consider purging the headspace of the storage container with an inert gas such as nitrogen or argon. The addition of antioxidants may also be beneficial. |
| Microbial Contamination | For long-term storage of aqueous solutions, consider sterile filtering to prevent microbial growth, which can lead to degradation. |
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation of the Analyte | Compare the chromatograms of freshly prepared solutions with those of aged solutions. The appearance of new peaks that correlate with a decrease in the main analyte peak suggests degradation. |
| Contaminated Solvents or Reagents | Ensure the use of high-purity solvents and reagents for solution preparation and chromatographic analysis. |
| Interaction with Container | Assess for potential adsorption or leaching from the storage container by analyzing solutions stored in different types of materials (e.g., glass vs. polypropylene). |
Data Presentation
Table 1: General Stability Profile of Tryptamine (a structurally related compound) under Various Conditions.
| pH | Temperature (°C) | Condition | Observed Stability |
| < 7 | 25 | Aqueous Solution | Generally stable for short durations.[1] |
| 7.2 | 25 | Aqueous Solution | Sparingly soluble; storage for more than one day is not recommended.[1] |
| > 7 | 25 | Aqueous Solution | Increased rate of degradation is observed.[1] |
| 4 | 4 | Aqueous Solution | Recommended for short-term storage.[1] |
| 25 | 25 | Aqueous Solution | Degradation can happen, particularly with light exposure or non-ideal pH.[1] |
| ≥ 40 | ≥ 40 | Aqueous Solution | Significant acceleration of degradation is anticipated.[2] |
Note: This data is based on the behavior of tryptamine and serves as a general guideline. It is highly recommended to perform specific stability studies for this compound for accurate assessment.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the degradation pathways and for developing stability-indicating analytical methods.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH prior to analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for predetermined time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature for a set duration.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source compliant with ICH guideline Q1B. A control sample should be shielded from light but kept under the same temperature conditions.
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with an unstressed control to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to assess the stability of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the compound (e.g., around 220 nm and 280 nm for the indole-like structure).[1]
-
Column Temperature: 25°C.
2. Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Prepare the test solution at the desired concentration in the matrix of interest.
3. Analysis Procedure:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution at various time intervals (e.g., 0, 24, 48 hours) under the specified storage conditions.
-
Quantify the concentration of the parent compound in the samples using the calibration curve. A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of degradation.
Visualizations
Caption: Workflow for a comprehensive stability study.
Caption: Potential degradation pathways and stabilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. critical.consulting [critical.consulting]
- 4. L-tryptophan degradation X (mammalian, via tryptamine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine derivatives. These compounds, belonging to the broader class of azaindoles, are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1][2] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, posing a significant hurdle for in vitro assays and preclinical development.[3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the recommended first step?
A1: The initial approach for solubilizing poorly water-soluble compounds is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.[5] From this high-concentration stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to maintain the final concentration of the organic solvent in your assay at a low, non-interfering level, typically below 0.5% v/v.[5]
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I resolve this?
A2: This phenomenon, often termed "precipitation upon dilution," occurs when the concentration of your compound in the final aqueous solution surpasses its thermodynamic solubility limit.[5] Here are several strategies to address this:
-
Optimize the Co-solvent System: Introduce a co-solvent to the dilution buffer. A mixture of an organic solvent like ethanol with the aqueous buffer can increase the solubility of your compound.
-
Lower the Final Concentration: If your experimental design permits, working with a lower final concentration of the derivative might prevent it from precipitating.[6]
-
pH Adjustment: For ionizable compounds, especially weak bases, modifying the pH of the aqueous medium can significantly enhance solubility. The basic nitrogen atoms in the pyrrolopyridine ring system can be protonated at acidic pH, increasing the polarity and aqueous solubility of the molecule.[4]
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the compound's solubility by forming micelles.[6]
Q3: How do different substituents on the pyrrolo[2,3-b]pyridine core affect solubility?
A3: The nature and position of substituents play a critical role in the physicochemical properties, including solubility, of pyrrolopyridine derivatives.[7][8] While specific data for this compound derivatives is limited, general principles for related heterocyclic compounds apply:
-
Polar Groups: Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can increase hydrophilicity and improve aqueous solubility.
-
Ionizable Groups: Incorporating acidic or basic moieties allows for salt formation, which can dramatically enhance solubility.
-
Lipophilicity: Increasing the number of aromatic rings or long alkyl chains generally decreases aqueous solubility.[9]
-
Crystal Packing: Bulky or non-planar substituents can disrupt the crystal lattice packing of the solid-state compound, which may lead to improved solubility.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility issues.
dot
References
- 1. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing byproduct formation in the Bartoli indole synthesis of azaindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bartoli indole synthesis for the preparation of azaindoles. Low yields and byproduct formation are common challenges in this reaction, and this guide aims to provide actionable solutions to overcome these issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the Bartoli synthesis of azaindoles in a question-and-answer format.
Question 1: I am observing a very low yield of my desired azaindole product (<20%). What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Bartoli synthesis of azaindoles are a frequent issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:
Potential Causes:
-
Suboptimal Starting Material: The electronic and steric properties of the starting nitropyridine can significantly impact the reaction's success.
-
Poor Quality Grignard Reagent: The vinyl Grignard reagent is sensitive to air and moisture. Decomposed or low-activity reagent will lead to poor results.
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent is a common reason for incomplete conversion. The reaction requires at least three equivalents of the vinyl Grignard reagent.[1][2][3]
-
Poor Temperature Control: The reaction is highly sensitive to temperature fluctuations. The initial addition of the Grignard reagent should be performed at a very low temperature.
Troubleshooting and Optimization Strategies:
-
Modify the Starting Material: If possible, introduce a halogen (e.g., chlorine) on the nitropyridine ring. This has been shown to improve yields.
-
Use High-Quality Grignard Reagent: Use freshly prepared or recently titrated vinylmagnesium bromide or chloride.
-
Optimize Grignard Stoichiometry: Ensure at least 3, and preferably 3.5 to 4, equivalents of the Grignard reagent are used.
-
Strict Temperature Control: Maintain a temperature of -78 °C during the addition of the Grignard reagent and then allow the reaction to slowly warm to the recommended temperature (often -20 °C to 0 °C).[4]
Question 2: My TLC/LC-MS analysis shows multiple spots, and I am having difficulty isolating the desired azaindole. What are the likely byproducts, and how can I minimize their formation?
Answer:
The formation of multiple byproducts is a common challenge that complicates purification and reduces the yield of the desired azaindole. The primary byproducts are typically aminopyridines (from reduction of the nitro group), products of intermolecular reactions (dimers or polymers), and intermediates from incomplete cyclization.
Byproduct 1: Aminopyridines
-
Identification: These byproducts arise from the reduction of the nitro group of the starting material without the desired indole formation.
-
Mechanism of Formation: The vinyl Grignard reagent can act as a reducing agent, converting the nitro group to a nitroso, hydroxylamino, and finally an amino group. This pathway is particularly favored if the key[1][1]-sigmatropic rearrangement is slow or disfavored. This is more common with meta- or para-substituted nitroarenes, but can also occur with ortho-substituted nitropyridines, especially under non-optimal conditions.[5]
-
Prevention Strategies:
Byproduct 2: Intermolecular Reaction Products (Dimers/Polymers)
-
Identification: These are higher molecular weight species formed from the reaction of two or more molecules of the starting material or reactive intermediates.
-
Mechanism of Formation: At higher concentrations, the reactive intermediate formed after the addition of the Grignard reagent can react with another molecule of the nitropyridine starting material or another intermediate instead of undergoing the desired intramolecular cyclization.
-
Prevention Strategies:
-
Use High Dilution: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can favor the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition of Grignard Reagent: Adding the Grignard reagent dropwise at a low temperature helps to maintain a low concentration of the reactive intermediates, further minimizing intermolecular reactions.
-
Byproduct 3: Incomplete Cyclization Products
-
Identification: These are intermediates that have not progressed to the final azaindole structure. The nitroso intermediate has been isolated in some cases.[1]
-
Mechanism of Formation: The reaction may stall at an intermediate stage if the conditions are not optimal for the subsequent cyclization and aromatization steps. This can be due to insufficient Grignard reagent or quenching of the reaction before completion.
-
Prevention Strategies:
-
Ensure Sufficient Grignard Reagent: Use at least three equivalents to ensure all steps, including the final deprotonation, can proceed.
-
Adequate Reaction Time: Allow the reaction to stir for the recommended time at the appropriate temperature to ensure complete conversion.
-
Frequently Asked Questions (FAQs)
Q1: Why are three equivalents of the vinyl Grignard reagent necessary in the Bartoli indole synthesis?
A1: The three equivalents of the vinyl Grignard reagent have distinct roles in the reaction mechanism:[1][2]
-
First Equivalent: Reacts with the nitro group to form a nitroso intermediate.
-
Second Equivalent: Adds to the nitroso intermediate, setting the stage for the[1][1]-sigmatropic rearrangement.
-
Third Equivalent: Acts as a base to deprotonate an intermediate, leading to the aromatization of the newly formed pyrrole ring.
Q2: What is the role of the ortho-substituent on the nitropyridine?
A2: The ortho-substituent is critical for the success of the Bartoli reaction. Its steric bulk is thought to facilitate the key[1][1]-sigmatropic rearrangement, which is necessary for the formation of the indole ring system. Reactions with nitropyridines lacking an ortho-substituent often result in low to no yield of the desired azaindole.[1][6]
Q3: Can I use other organometallic reagents instead of a vinyl Grignard?
A3: The classical Bartoli synthesis specifically utilizes vinyl Grignard reagents. While other organometallic reagents might react with nitroarenes, they may not lead to the desired indole product as the vinyl group is integral to the specific reaction cascade, including the crucial[1][1]-sigmatropic rearrangement.
Q4: What are the best practices for setting up a Bartoli reaction to synthesize azaindoles?
A4: For the best chance of success, adhere to the following best practices:
-
Use a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents (THF is common).
-
Ensure the nitropyridine starting material is pure and dry.
-
Use a high-quality, recently titrated vinyl Grignard reagent.
-
Maintain strict low-temperature control, especially during the addition of the Grignard reagent.
-
Allow for a sufficient reaction time for the reaction to go to completion.
Data Presentation
The following tables summarize the effect of substituents on the yield of the Bartoli synthesis of 4- and 6-azaindoles.
Table 1: Synthesis of 6-Azaindoles [7]
| Starting Nitropyridine | Product | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 |
Table 2: Synthesis of 4-Azaindoles [7]
| Starting Nitropyridine | Product | Yield (%) |
| 4-Chloro-3-nitropyridine | 5-Chloro-4-azaindole | 35 |
| 2-Chloro-5-nitro-4-methylpyridine | 7-Chloro-7-methyl-4-azaindole | 50 |
| 4-Methyl-5-nitropyridine | 7-Methyl-4-azaindole | 18 |
| 2,4-Dichloro-5-nitropyridine | 5,7-Dichloro-4-azaindole | 25 |
Experimental Protocols
General Protocol for the Bartoli Synthesis of Azaindoles [7]
-
Dissolve the ortho-substituted nitropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3-4 equivalents, typically a 1.0 M solution in THF) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azaindole.
Protocol for High-Yield Synthesis of 7-Methyl-4-azaindole via a Two-Step Bartoli/Hydrogenolysis Protocol [4]
This protocol is particularly useful when the direct Bartoli synthesis gives a low yield. The introduction of a halogen that is later removed can significantly improve the overall yield.
Step 1: Bartoli Reaction
-
Dissolve 2-chloro-5-nitro-4-methylpyridine in dry THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add an excess of vinylmagnesium bromide (1.0 M in THF, ~3-4 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to stir and warm to -20 °C over 8 hours.
-
Quench the reaction by adding 20% aqueous NH₄Cl.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to yield the chlorinated azaindole intermediate.
Step 2: Raised-Pressure Hydrogenolysis
-
Dissolve the chlorinated azaindole intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Place the mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas.
-
Heat and stir the reaction until the starting material is consumed (monitor by TLC or LCMS).
-
Cool the reaction, carefully vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate to yield 7-methyl-4-azaindole.
Visualizations
The following diagrams illustrate key aspects of the Bartoli azaindole synthesis and troubleshooting.
Caption: The reaction mechanism of the Bartoli indole synthesis for azaindoles.
Caption: Competing reaction pathways in the Bartoli synthesis of azaindoles.
Caption: A logical workflow for troubleshooting the Bartoli azaindole synthesis.
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
Column chromatography conditions for purifying 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
This technical support guide provides detailed column chromatography conditions, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound on standard silica gel challenging?
A1: this compound is a basic heterocyclic amine. The primary amine and the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[1]
Q2: What is the purpose of adding triethylamine to the mobile phase?
A2: Triethylamine is a common basic modifier added to the mobile phase during the chromatography of amines.[1] It helps to saturate the acidic silanol sites on the silica gel, thereby minimizing the undesirable interactions between the basic analyte and the stationary phase. This results in improved peak shape, reduced tailing, and better resolution.
Q3: Can I use other bases besides triethylamine?
A3: Yes, other volatile bases like ammonia (often as a solution in methanol) or pyridine can also be used. The choice of base may depend on the specific separation and the ease of removal from the final product.
Q4: What are the alternatives to normal-phase silica gel chromatography for this purification?
A4: If normal-phase chromatography on silica gel proves ineffective, several alternative techniques can be employed:
-
Amine-functionalized silica gel: This stationary phase has basic sites that repel the basic analyte, leading to improved peak shape.
-
Alumina (basic or neutral): Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of amines.[2]
-
Reversed-Phase Chromatography (RPC): Using a C18 column with a mobile phase at a high pH can effectively purify basic amines. At a high pH, the amine is in its neutral form, which increases its retention on the nonpolar stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like amines that may have low retention in reversed-phase chromatography.
Data Presentation: Column Chromatography Conditions
The following tables summarize recommended starting conditions for the purification of this compound using different chromatography techniques.
Table 1: Normal-Phase Chromatography on Silica Gel
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutralized Silica Gel* |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane | 95:4.5:0.5 CH₂Cl₂:MeOH:NH₃ |
| Additive | 0.1 - 1% Triethylamine | - |
| Elution Mode | Gradient | Isocratic |
| Monitoring | TLC with UV visualization (254 nm) | TLC with UV visualization (254 nm) |
*See Experimental Protocols for the preparation of neutralized silica gel.
Table 2: Alternative Chromatography Techniques
| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18 Silica Gel | HILIC Stationary Phase (e.g., silica, diol) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Water or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Elution Mode | Gradient (e.g., 5-95% B) | Gradient (e.g., 95-60% B) |
| Monitoring | LC-MS or HPLC-UV | LC-MS or HPLC-UV |
Experimental Protocols
Protocol 1: Normal-Phase Chromatography with Triethylamine Modifier
-
Mobile Phase Preparation: Prepare a stock solution of the mobile phase. For a gradient elution, prepare two solvents: a low-polarity solvent (e.g., 100% Dichloromethane with 0.5% Triethylamine) and a high-polarity solvent (e.g., 90:10 Dichloromethane:Methanol with 0.5% Triethylamine).
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using the low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by adding the high-polarity mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Normal-Phase Chromatography with Neutralized Silica Gel
-
Neutralized Silica Gel Preparation: To a slurry of silica gel (150 g) in petroleum ether, add triethylamine (2-3 mL). Remove the solvent under reduced pressure and dry the silica gel in a vacuum oven overnight.[3]
-
Column Packing: Pack a column with the prepared neutralized silica gel using the desired mobile phase (e.g., 95:4.5:0.5 CH₂Cl₂:MeOH:NH₃).
-
Sample Loading: Dissolve the crude product in a small volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with the prepared mobile phase.
-
Fraction Collection and Isolation: Collect and analyze fractions as described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier (0.1-1% triethylamine or ammonia) to the mobile phase.[1] Use neutralized silica gel or an amine-functionalized stationary phase. Switch to an alternative technique like reversed-phase or HILIC. |
| Poor Separation of Product and Impurities | The polarity of the product and impurities are very similar. | Optimize the mobile phase composition; a shallower gradient may improve resolution. Try a different solvent system (e.g., ethyl acetate/hexanes instead of DCM/methanol). Consider using a different stationary phase (e.g., alumina). |
| Low or No Recovery of Product | The compound is irreversibly adsorbed onto the silica gel. | Use a more polar mobile phase containing a basic modifier. Deactivate the silica gel with triethylamine before use. |
| Compound Degradation on the Column | The compound is sensitive to the acidic nature of the silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Use deactivated silica gel or an alternative stationary phase like alumina.[2] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Regioselective Functionalization of the Pyrrolopyridine Core
Welcome to the technical support center for the regioselective functionalization of the pyrrolopyridine (azaindole) core. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, along with detailed experimental protocols and comparative data.
Troubleshooting Guides
This section provides practical, question-and-answer solutions to common issues encountered during the functionalization of the pyrrolopyridine scaffold.
Issue 1: Poor or No Regioselectivity in C-H Functionalization
-
Question: My C-H activation/arylation reaction on a 7-azaindole derivative is producing a mixture of regioisomers at multiple positions (e.g., C2, C3, C6) instead of the desired single isomer. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in C-H functionalization of pyrrolopyridines is a common challenge due to the presence of multiple reactive C-H bonds. The reactivity of the pyrrole ring is often higher than that of the pyridine ring.[1] Here are several strategies to enhance regioselectivity:
-
Employ a Directing Group (DG): This is the most effective strategy. A coordinating group can direct the metal catalyst to a specific C-H bond. For instance, installing a carbamoyl group at the N1 position can direct metalation to the C2 position, while its migration to the N7 position can facilitate functionalization at the C6 position.[2][3][4] Similarly, a formyl group at the C3 position can direct arylation to the C4 position with the assistance of a transient directing group like glycine.[1]
-
Leverage Inherent Electronic Bias with N-Oxides: Converting the pyridine nitrogen to an N-oxide can significantly alter the electronic properties of the ring, making certain positions more susceptible to functionalization. For example, N-methyl 7-azaindole N-oxide can be regioselectively arylated at the C6 position.[1]
-
Catalyst and Ligand Selection: The choice of metal catalyst and ligands is crucial. Different ligand environments can sterically and electronically favor approach to a specific C-H bond. For instance, using Pd(OAc)₂ with ligands like DavePhos can promote specific arylations.[1]
-
Solvent and Additive Optimization: The reaction medium can influence selectivity. Acidic additives like pivalic acid (PivOH) are often used in palladium-catalyzed C-H functionalizations to facilitate the proton abstraction step in a concerted metalation-deprotonation mechanism.[1]
-
Issue 2: Low Yield in Lithiation-Borylation Reactions
-
Question: I am attempting a lithiation-borylation sequence on a brominated pyrrolopyridine to introduce a boronic ester, but the yield is consistently low. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields in lithiation-borylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Lithiation: Ensure your lithiation conditions are optimal. This includes using a sufficiently strong and non-nucleophilic base (e.g., n-BuLi, s-BuLi, or LDA), an appropriate anhydrous solvent (typically THF or Et₂O), and cryogenic temperatures (-78 °C or lower) to maintain the stability of the organolithium intermediate. The presence of trace amounts of water can quench the organolithium species.
-
Degradation of the Organolithium Intermediate: Pyrrolopyridine-derived organolithiums can be unstable, especially at higher temperatures. It is critical to maintain a low temperature throughout the generation of the organolithium and its subsequent reaction with the boron electrophile.
-
Inefficient Borylation: The choice of the boron electrophile is important. Triisopropyl borate or pinacolborane are common choices. Ensure the electrophile is added slowly to the organolithium species at low temperature to control the exothermicity of the reaction.
-
Workup Issues: The workup procedure must be carefully controlled. Quenching should be done at low temperatures, and the subsequent purification must be appropriate for the potentially sensitive boronic ester product.
-
Issue 3: Unwanted Halogenation at Multiple Sites
-
Question: My electrophilic halogenation of a substituted 4-azaindole with N-bromosuccinimide (NBS) is resulting in bromination on both the pyrrole and pyridine rings. How can I achieve selective halogenation?
-
Answer: The pyrrole ring of the pyrrolopyridine system is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. To achieve selective halogenation, consider the following:
-
Reaction Conditions: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product, which is often the more desired regioisomer.[5]
-
Halogenating Agent: The choice of halogenating agent can influence regioselectivity. Milder electrophilic halogenating agents might offer better control.
-
Protecting Groups: Protecting the pyrrole nitrogen with a suitable protecting group can modulate the reactivity of the pyrrole ring and influence the site of halogenation.
-
Directed C-H Activation Halogenation: For positions that are difficult to functionalize via electrophilic aromatic substitution, a palladium-catalyzed C-H activation approach with a directing group can provide excellent regioselectivity.[6][7][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common directing groups used for the regioselective functionalization of the pyrrolopyridine core?
-
A1: A variety of directing groups have been successfully employed. These include removable groups like N-oxides, which can be reduced after functionalization, and carbamoyl groups, which can be strategically migrated between the N1 and N7 positions to allow for sequential functionalization at different sites.[2][3][4] Other useful directing groups include formyl, pivaloyl, and sulfoxide groups.[1][9] The choice of directing group depends on the desired position of functionalization and the overall synthetic strategy.
-
-
Q2: How can I functionalize the C3 position of a 7-azaindole?
-
A2: The C3 position is often readily functionalized via electrophilic substitution reactions due to the inherent reactivity of the pyrrole ring. However, for more complex transformations, directed metalation strategies can be employed. For example, after protecting the N1-H, a directed metalation at C2 can be followed by subsequent electrophilic quench.
-
-
Q3: Is it possible to selectively functionalize the pyridine ring over the pyrrole ring?
-
A3: Yes, although it is challenging due to the higher nucleophilicity of the pyrrole ring.[1] The most effective methods involve the use of directing groups that position a metal catalyst in proximity to a C-H bond on the pyridine ring. For example, N-oxides can direct functionalization to the C6 position of 7-azaindole.[1] Another strategy is to first block the reactive positions on the pyrrole ring (C2 and C3) with protecting groups before attempting functionalization of the pyridine ring.
-
-
Q4: What is the "directed metalation-group dance" strategy for functionalizing 7-azaindole?
-
A4: This is an elegant strategy that allows for the sequential and regioselective functionalization of both the pyridine and pyrrole rings of 7-azaindole.[2][3][4] It involves the use of a carbamoyl directing group. Initially, the carbamoyl group at the N7 position directs metalation and subsequent functionalization to the C6 position. Then, in the presence of a catalytic amount of a carbamoyl chloride, the directing group "dances" or migrates from the N7 to the N1 position. This newly positioned directing group can then direct a second functionalization event at the C2 position, allowing for the synthesis of 2,6-disubstituted 7-azaindoles.[2][3][4]
-
Data Presentation
Table 1: Regioselective C-H Arylation of Azaindole Derivatives
| Pyrrolopyridine Core | Position | Directing Group | Catalyst/Reagents | Coupling Partner | Yield (%) | Reference |
| 4-Azaindole | C4 | C3-Formyl (transiently with glycine) | Pd(OAc)₂, AgTFA | Aryl iodides | 45-92 | [1] |
| 7-Azaindole | C6 | N-Methyl-N-oxide | Pd(OAc)₂, DavePhos, PivOH, Cs₂CO₃ | Aryl bromides | 55-70 | [1] |
| 6-Azaindole | C7 | N-Methyl-N-oxide | Pd(OAc)₂, DavePhos, PivOH, Cs₂CO₃ | Aryl bromides | 55-70 | [1] |
| 7-Azaindole | C6 | N7-Carbamoyl | LiTMP, then electrophile | Various electrophiles | Variable | [3][4] |
| 7-Azaindole | C2 | N1-Carbamoyl | LDA, then electrophile | Various electrophiles | Variable | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Directed C-H Arylation of 7-Azaindole N-Oxide at the C6-Position
This protocol is adapted from the literature for the C6-arylation of N-methyl 7-azaindole N-oxide.[1]
-
Preparation: To an oven-dried reaction vessel, add N-methyl 7-azaindole N-oxide (1.0 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (0.04 equiv.), DavePhos (0.15 equiv.), PivOH (0.30 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C6-arylated product.
Protocol 2: General Procedure for Lithiation-Borylation of a Pyrrolopyridine
This is a generalized protocol and requires optimization for specific substrates.[10]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the halo-pyrrolopyridine (e.g., bromo-pyrrolopyridine) (1.0 equiv.) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes dropwise to the stirred solution over 10-15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Borylation: To the freshly prepared organolithium solution, slowly add triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude boronic ester by flash column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Deprotection of N-Protected 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Welcome to the technical support center for the deprotection of N-protected 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of common amine protecting groups from this 7-azaindole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for this compound and what are the standard methods for their removal?
A1: The most common amine protecting groups for this substrate are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
-
N-Boc Deprotection: The standard method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2][3]
-
N-Cbz Deprotection: The most common and generally clean method for Cbz group removal is catalytic hydrogenolysis using palladium on carbon (Pd/C) with a hydrogen source.[4]
Q2: Are there any specific challenges associated with the deprotection of this particular 7-azaindole derivative?
A2: Yes, the presence of the 7-azaindole (pyrrolo[2,3-b]pyridine) nucleus can present specific challenges:
-
Acid Sensitivity: The pyridine nitrogen in the 7-azaindole ring is basic and can be protonated under the acidic conditions used for Boc deprotection. This can sometimes lead to side reactions or require modified conditions for complete removal.
-
Catalyst Inhibition: In Cbz deprotection via catalytic hydrogenolysis, the pyridine moiety can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or reduced reaction rates.[4][5][6][7][8]
Q3: What are the typical side reactions to watch out for during the deprotection of N-Boc-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine with TFA?
A3: The primary side reaction of concern during TFA-mediated Boc deprotection is the formation of a highly reactive tert-butyl cation. This electrophile can potentially alkylate the electron-rich pyrrole ring of the 7-azaindole system, leading to undesired byproducts.[1][9] The use of scavengers can help mitigate this issue.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful deprotection will show the disappearance of the starting material and the appearance of the desired product with a lower molecular weight.
Troubleshooting Guides
N-Boc Deprotection with TFA
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time due to protonation of the pyridine nitrogen. | Increase the equivalents of TFA or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS. |
| Poor solubility of the starting material. | Try a different co-solvent or gently warm the reaction mixture if the substrate is stable at higher temperatures. | |
| Formation of Side Products (e.g., t-butylation of the indole ring) | The reactive tert-butyl cation generated during deprotection is not effectively quenched. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[1][9] |
| Product Degradation | The 7-azaindole core may be sensitive to prolonged exposure to strong acid. | Use the minimum amount of TFA and the shortest reaction time necessary for complete deprotection. Work up the reaction promptly upon completion. |
N-Cbz Deprotection by Catalytic Hydrogenolysis
| Problem | Possible Cause | Solution |
| Slow or Incomplete Reaction | Catalyst inhibition by the pyridine nitrogen of the 7-azaindole.[4][5][6][7][8] | Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C). Add a small amount of a weak acid like acetic acid to protonate the pyridine nitrogen and reduce its coordination to the catalyst. |
| Poor quality or deactivated catalyst. | Use fresh, high-quality Pd/C catalyst. | |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure (e.g., using a Parr hydrogenator). | |
| Side Product Formation (e.g., reduction of the pyridine ring) | Over-hydrogenation under harsh conditions. | Monitor the reaction carefully and stop it as soon as the starting material is consumed. Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time). |
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the deprotection of N-protected this compound and related derivatives. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: N-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| TFA | DCM | Room Temp. | 1-4 h | >90% | [10] (General Protocol) |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 2-16 h | >90% | [10] (General Protocol) |
Table 2: N-Cbz Deprotection
| Hydrogen Source | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| H₂ (balloon) | 10% Pd/C | MeOH or EtOH | Room Temp. | 1-16 h | High | [4] (General Protocol) |
| Ammonium Formate | 10% Pd/C | MeOH | Reflux | 10-60 min | 76-95% | [11] (For N-benzyl amines) |
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
Materials:
-
N-Boc-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenolysis
Materials:
-
N-Cbz-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve N-Cbz-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (1 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Securely attach a hydrogen balloon to the flask or place it in a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: General workflow for N-Boc and N-Cbz deprotection.
Caption: Troubleshooting decision tree for deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Sigma-Aldrich [sigmaaldrich.com]
- 8. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of positional isomers of 2-(1H-pyrrolo[2,3-b]pyridin-yl)ethanamine, a core scaffold in many biologically active compounds. The placement of the ethanamine side chain on the pyrrolopyridine core significantly influences the pharmacological profile of these molecules. This document summarizes key findings from published experimental data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid in drug discovery and development efforts.
Introduction to 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry due to its ability to mimic the endogenous ligand serotonin and to interact with a variety of biological targets.[1] Derivatives of 7-azaindole have shown a broad spectrum of biological activities, including kinase inhibition, antimicrobial effects, and modulation of central nervous system targets.[2][3][4] The ethanamine substituent confers structural similarity to tryptamines, leading to significant interactions with aminergic receptors and transporters.
Comparative Biological Activity
The position of the ethanamine substituent on the 7-azaindole nucleus dictates the molecule's interaction with specific biological targets. Direct comparative studies of the positional isomers are limited in the scientific literature; however, research on closely related substituted analogs provides valuable insights into the structure-activity relationships (SAR).
A key study directly compared the dopamine D4 receptor affinity of 2- and 3-substituted 7-azaindoles. The findings revealed that the highest affinity and selectivity for the D4 receptor were observed in the 3-aminomethyl-7-azaindole series, indicating a clear preference for the substituent at the 3-position for this particular target.[5]
While direct comparative data for other targets is scarce, the broader literature on 7-azaindole derivatives suggests that the 3-position is a common site for modification to achieve potent activity at various kinases and receptors.[6][7]
Data Summary
The following table summarizes the available quantitative data comparing the biological activities of isomers of 2-(1H-pyrrolo[2,3-b]pyridin-yl)ethanamine and their close analogs.
| Isomer Position | Target | Assay Type | Key Finding | Reference |
| 3-position | Dopamine D4 Receptor | Radioligand Binding | Higher affinity and selectivity compared to the 2-position isomer. | [5] |
| 2-position | Dopamine D4 Receptor | Radioligand Binding | Lower affinity and selectivity compared to the 3-position isomer. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Radioligand Receptor Binding Assay (Dopamine D4 Receptor)
This protocol is a generalized procedure based on standard methods for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (radioligand).
-
Test compounds (2- and 3-substituted 7-azaindole analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-D4 cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Assay: In a 96-well plate, add the cell membranes, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding determination, use a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase.
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (Adenosine triphosphate).
-
Test compounds.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Luminometer.
Procedure:
-
Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The ADP-Glo™ assay, for example, converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Kinase Inhibitor Screening Workflow.
Conclusion
The available evidence, though limited, strongly suggests that the position of the ethanamine substituent on the 7-azaindole scaffold is a critical determinant of biological activity. For the dopamine D4 receptor, the 3-substituted isomer demonstrates superior affinity and selectivity. This finding underscores the importance of positional isomerism in drug design and highlights the 3-position of the 7-azaindole nucleus as a key site for derivatization in the development of novel therapeutics targeting this and potentially other receptors. Further comparative studies across a broader range of biological targets are warranted to fully elucidate the pharmacological landscape of these promising isomers.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor design, the selection of a core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. This guide provides an objective comparison of the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine scaffold against other prominent scaffolds used in the development of kinase inhibitors. This analysis is supported by experimental data from publicly available research, focusing on their activity against key kinase targets implicated in proliferative diseases and inflammatory conditions.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy. The core scaffold of these inhibitors is fundamental to their interaction with the kinase hinge region, a key determinant of binding affinity.
The this compound scaffold, a derivative of the 7-azaindole core, is a well-established pharmacophore in kinase inhibitor design. Its structure mimics the purine core of ATP, enabling it to form crucial hydrogen bonds with the kinase hinge region. This guide will compare this scaffold with other widely used heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolopyrimidines, in the context of their inhibitory activity against therapeutically relevant kinases like Janus Kinase 2 (JAK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Comparative Analysis of Kinase Inhibitor Scaffolds
The effectiveness of a kinase inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the IC50 values of inhibitors based on different scaffolds against JAK2, VEGFR-2, and p38 MAPK.
Table 1: Comparison of Scaffolds for JAK2 Inhibition
| Scaffold | Compound Example | Target | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | Ruxolitinib | JAK1 | 31.0 |
| JAK2 | 100.0 | ||
| Abrocitinib | JAK1 | 29 | |
| JAK2 | 803 | ||
| Pyrazolopyrimidine | Compound 7j | JAK2 | - |
| Imidazo[4,5-d]pyrrolo[2,3-b]pyridine | Compound 18 | JAK2 | - |
Note: Direct IC50 values for this compound against JAK2 were not available in the reviewed literature. Data for closely related pyrrolopyrimidine and imidazo-pyrrolopyridine scaffolds are presented for comparison. Abrocitinib exhibits high potency for JAK1 with an IC50 of approximately 29 nM, while its activity against JAK2 is significantly lower, with an IC50 of about 803 nM[1].
Table 2: Comparison of Scaffolds for VEGFR-2 Inhibition
| Scaffold | Compound Example | Target | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | VEGFR-2 | 136 |
| Quinazoline | Compound 7 | VEGFR-2 | 340 |
| Quinoline-thiazolidinone | Compound 21 | VEGFR-2 | 18.7 |
| Pyridine-based | Sorafenib | VEGFR-2 | 4.85 (µM) |
Note: Direct IC50 values for this compound against VEGFR-2 were not available. Data for a derivative from the same core scaffold family and other heterocyclic systems are provided. A novel pyrrolo[2,3-d]pyrimidine derivative, compound 5k, demonstrated a two-fold increase in potency against VEGFR2 with an IC50 of 136 nM compared to sunitinib (IC50 = 261 nM)[2]. A series of quinazoline derivatives were also evaluated for their VEGFR-2 inhibition, with one compound showing an IC50 value of 0.340 µM[3]. Another study highlighted a quinoline-appended thiazolidinone derivative with excellent VEGFR-2 inhibitory activity (IC50 = 18.7 nM)[4]. A pyridine-based sulfonamide hybrid was reported to have a VEGFR-2 IC50 of 3.62 µM, which was stronger than the reference drug sorafenib (IC50 = 4.85 µM)[4].
Table 3: Comparison of Scaffolds for p38 MAPK Inhibition
| Scaffold | Compound Example | Target | IC50 (nM) |
| Pyrazolopyridine | Compound 14a | p38α | 130 |
| Pyrazolopyridine | Compound 9c | p38α | 420 |
| Pyrazolopyridine | Compound 9h | p38α | 410 |
| Pyrazolopyridine | Compound 14d | p38α | 640 |
| Pyridinylimidazole | SB203580 | p38α | 43 |
Note: Direct IC50 values for this compound against p38 MAPK were not available. Data for the pyrazolopyridine scaffold are presented for comparison. A study on pyrazolo[3,4-b]pyridines identified several compounds with good inhibitory action against p38α kinase, with IC50 values of 0.13 µM, 0.42 µM, 0.41 µM, and 0.64 µM for compounds 14a, 9c, 9h, and 14d, respectively[5][6]. A benzothiazole-containing compound demonstrated a high potency against p38α MAPK, with an IC50 value of 36 nM, surpassing the standard reference SB 203580 (IC50: 0.043 µM)[7].
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the signaling pathways for JAK/STAT, VEGFR, and p38 MAPK, highlighting the point of inhibition by small molecule inhibitors targeting these kinases.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for the synthesis of the core scaffold and a key in vitro kinase assay.
Synthesis of this compound
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.[3][8][9][10][11][12][13][14]
Materials:
-
Recombinant human kinase (e.g., JAK2, VEGFR-2, or p38 MAPK)
-
Kinase-specific peptide substrate
-
ATP
-
Test inhibitor (e.g., this compound derivative or other scaffolds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[9]
-
Add 2 µL of a master mix containing the kinase and peptide substrate in kinase reaction buffer.[9]
-
Initiate the reaction by adding 2 µL of ATP solution.[9]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9][14]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.[9][14]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Conclusion
The this compound scaffold and its related pyrrolopyridine core represent a versatile and potent platform for the design of kinase inhibitors. Their structural similarity to adenine allows for effective competition at the ATP-binding site of a wide range of kinases. While direct comparative data for the specific ethanamine derivative is limited, the broader class of pyrrolopyridine and its bioisosteric relatives, such as imidazopyridines and pyrazolopyrimidines, have demonstrated significant inhibitory activity against key therapeutic targets like JAK2, VEGFR-2, and p38 MAPK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
Comparative Analysis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine analogs reveals their versatility as potent modulators of various biological targets, including kinases and serotonin receptors. This guide provides a comparative analysis of their performance based on available experimental data, offering insights for researchers and professionals in drug discovery and development.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, particularly the ability of the two nitrogen atoms to form hydrogen bonds, make it an excellent motif for interacting with the ATP-binding sites of kinases.[1][2] This has led to the development of numerous 7-azaindole derivatives as potent kinase inhibitors for cancer therapy.[1][3] Furthermore, modifications to the 7-azaindole core have yielded compounds with high affinity and selectivity for other targets, such as serotonin receptors, highlighting the broad therapeutic potential of this chemical class.
Kinase Inhibitors: Targeting Cancer Proliferation
A significant body of research has focused on the development of this compound analogs as inhibitors of various kinases implicated in cancer progression.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in several cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[4][5] Structure-activity relationship studies revealed that specific substitutions on the pyrrolopyridine core and the ethylamine side chain significantly impact inhibitory activity.
For instance, optimization of a lead compound led to the identification of compound 4h , which demonstrated pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[5] This represented a nearly 300-fold increase in potency against FGFR1 compared to the initial lead compound.[5] In cellular assays, compound 4h effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis.[5] It also demonstrated the ability to inhibit cell migration and invasion, processes crucial for cancer metastasis.[4]
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [5]
| Compound | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | 4T1 Cell Proliferation IC50 (µM) |
| 1 | H | >2000 | - | - | >50 |
| 4a | 4-fluorophenyl | 15 | 22 | 45 | 0.87 |
| 4d | 2,4-difluorophenyl | 10 | 15 | 33 | 0.54 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 0.21 |
| 4k | 4-(dimethylamino)phenyl | 25 | 38 | 76 | 1.23 |
Extracellular Signal-Regulated Kinase 5 (Erk5) Inhibitors
The Erk5 signaling pathway plays a crucial role in cancer cell proliferation and survival. A series of novel 7-azaindole derivatives were designed and synthesized as potential Erk5 inhibitors.[6] The anti-proliferative activity of these compounds was evaluated against human lung cancer A549 cells.
SAR studies indicated that the presence of a double bond on a piperidine ring and the nitrogen atom at the N7 position of the 7-azaindole core were essential for their anti-proliferative effects.[6] Compounds 4a and 5j exhibited potent anti-proliferative activity with IC50 values of 6.23 µg/mL and 4.56 µg/mL, respectively, which were comparable to the positive control XMD8-92 (IC50 = 5.36 µg/mL).[6] Further investigation through Western blot analysis confirmed that these compounds effectively inhibited Erk5 kinase activity.[6]
Table 2: Anti-proliferative Activity of 7-Azaindole Derivatives against A549 Cells [6]
| Compound | Modifications | IC50 (µg/mL) |
| 4a | Piperidine with double bond | 6.23 |
| 4h | - | 8.52 |
| 5d | - | 7.33 |
| 5j | - | 4.56 |
| XMD8-92 (Control) | - | 5.36 |
Serotonin Receptor Agonists: A Potential Treatment for Migraine
The this compound scaffold has also been explored for its potential to modulate serotonin receptors, particularly the 5-HT(1F) receptor, which is a target for the acute treatment of migraine.
SAR studies on a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides led to the identification of potent and selective 5-HT(1F) receptor agonists.[7] While the initial lead compound, 1a (LY334370), was a selective 5-HT(1F) receptor agonist, it also showed appreciable affinity for the 5-HT(1A) receptor.[7]
Further modifications, such as the introduction of a C-5 acetamide group in the pyrrolo[3,2-b]pyridine analog 3b , resulted in a compound with over 100-fold selectivity for the 5-HT(1F) receptor over the 5-HT(1A), 5-HT(1B), and 5-HT(1D) receptors.[7] The SAR studies highlighted that alkylamide substitutions at the C-5 position were particularly effective in achieving high selectivity for the 5-HT(1F) receptor.[7] These selective agonists demonstrated oral activity in a preclinical model of migraine.[7]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases (e.g., FGFR, Erk5) is typically determined using an in vitro kinase assay. The general principle involves incubating the kinase enzyme with a specific substrate and ATP. The test compound is added at various concentrations to determine its ability to inhibit the phosphorylation of the substrate. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated kinases, to confirm the mechanism of action of the inhibitor.
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Erk5). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.
Visualizing Biological Pathways and Workflows
Erk5 Signaling Pathway Inhibition
Caption: Inhibition of the Erk5 signaling pathway by 7-azaindole analogs.
General Experimental Workflow for SAR Studies
Caption: Iterative workflow for structure-activity relationship studies.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Effects of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiproliferative effects of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine derivatives against various cancer cell lines. The data presented is compiled from recent studies and benchmarked against established anticancer agents. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a comprehensive understanding of the therapeutic potential of these compounds.
Comparative Antiproliferative Activity
The antiproliferative efficacy of various pyrrolo[2,3-b]pyridine derivatives has been evaluated across multiple cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Spiro-pyridine derivative 5 | HepG-2 (Hepatocellular Carcinoma) | < 10 | Doxorubicin | 4.50 ± 0.20 | [1] |
| Spiro-pyridine derivative 7 | HepG-2 (Hepatocellular Carcinoma) | < 10 | Doxorubicin | 4.50 ± 0.20 | [1] |
| Spiro-pyridine derivative 8 | HepG-2 (Hepatocellular Carcinoma) | < 10 | Doxorubicin | 4.50 ± 0.20 | [1] |
| Spiro-pyridine derivative 5 | Caco-2 (Colorectal Carcinoma) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 | [1] |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal Carcinoma) | 13.61 ± 1.20 | Doxorubicin | 12.49 ± 1.10 | [1] |
| Spiro-pyridine derivative 8 | Caco-2 (Colorectal Carcinoma) | IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 | Doxorubicin | 12.49 ± 1.10 | [1] |
| Pyrrolo[3,2-b]pyridine derivative Ir | A375 (Melanoma) | More potent than Sorafenib | Sorafenib | - | [2] |
| Pyrrolo[3,2-b]pyridine derivative It | A375 (Melanoma) | More potent than Sorafenib | Sorafenib | - | [2] |
| 4-chloropyrrolo[2,3-d]pyrimidine monomer 5f | CFPAC-1 (Pancreatic Adenocarcinoma) | 0.79 | - | - | [3] |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' 5k | Multiple Cancer Cell Lines | 29 to 59 | Sunitinib | 261 nM (enzymatic assay) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the antiproliferative effects of the subject compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HepG-2, Caco-2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a reference drug (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified. Some pyrrolopyridine derivatives have been shown to block the cell cycle in the G2/M phase or the G1 phase.[5]
Signaling Pathways and Mechanisms of Action
Several studies suggest that this compound derivatives exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
// Nodes Derivative [label="Pyrrolo[2,3-b]pyridine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FGFR [label="FGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LSD1 [label="LSD1", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epigenetic_Mod [label="Epigenetic\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Derivative -> FGFR [label="Inhibits"]; Derivative -> EGFR [label="Inhibits"]; Derivative -> VEGFR2 [label="Inhibits"]; Derivative -> LSD1 [label="Inhibits"]; FGFR -> PI3K_Akt; EGFR -> PI3K_Akt; EGFR -> RAS_MAPK; VEGFR2 -> PI3K_Akt; PI3K_Akt -> Survival; RAS_MAPK -> Proliferation; LSD1 -> Epigenetic_Mod; Epigenetic_Mod -> Proliferation; Derivative -> Apoptosis [label="Induces"]; PI3K_Akt -> Proliferation; VEGFR2 -> Angiogenesis; } enddot Caption: Putative signaling pathways targeted by pyrrolo[2,3-b]pyridine derivatives.
The pyrrolo[2,3-b]pyridine scaffold is a key component in the design of various kinase inhibitors. Derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[6] By blocking these receptor tyrosine kinases, the compounds can disrupt downstream signaling cascades such as the PI3K/Akt and RAS/MAPK pathways, which are critical for cell proliferation and survival.[3]
Furthermore, some derivatives have been identified as inhibitors of lysine-specific histone demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[7][8] Inhibition of LSD1 can alter gene expression patterns and induce differentiation or apoptosis in cancer cells. The induction of apoptosis is a common mechanism of action, often characterized by the externalization of phosphatidylserine and changes in mitochondrial membrane potential.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of the antiproliferative effects of novel compounds.
// Edges between clusters Characterization -> MTT_Assay [lhead=cluster_1]; MTT_Assay -> Apoptosis_Assay [lhead=cluster_2]; MTT_Assay -> Cell_Cycle_Analysis; MTT_Assay -> Kinase_Inhibition; MTT_Assay -> Western_Blot; } enddot Caption: Standard workflow for in vitro antiproliferative studies.
Logical Comparison of Derivatives and Alternatives
The selection of a lead compound for further development depends on a multi-faceted comparison of its properties against alternative scaffolds and existing drugs.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. theraindx.com [theraindx.com]
A Comparative Analysis of Synthetic Routes to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
A comprehensive guide for researchers and drug development professionals on the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a key building block in medicinal chemistry.
This guide provides a comparative analysis of three prominent synthetic routes to this compound, commonly known as 7-azatryptamine. This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and clinical candidates. The selection of an optimal synthetic route is paramount for efficient and scalable production. This document outlines the Fischer indole synthesis, a palladium-catalyzed heteroannulation, and a route starting from 7-azaindole, comparing them based on the number of steps, overall yield, and starting materials. Detailed experimental protocols for each key transformation are also provided to facilitate practical application in a research and development setting.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route A: Fischer Indole Synthesis | Route B: Palladium-Catalyzed Heteroannulation | Route C: From 7-Azaindole |
| Starting Materials | 2-Hydrazinopyridine, 4-chlorobutanal | 2-Amino-3-iodopyridine, N-Boc-4-amino-1-butyne | 7-Azaindole, Chloroacetonitrile |
| Number of Steps | 2 | 2 | 2 |
| Key Intermediates | 2-(Pyridin-2-yl)hydrazono)butanal | N-Boc-7-azatryptamine | 7-Azaindole-3-acetonitrile |
| Overall Yield | Moderate | Good | Good |
| Key Advantages | Utilizes classical and well-established reactions. | High efficiency and good yields. | Readily available starting material. |
| Key Disadvantages | Potentially harsh acidic conditions and moderate yields. | Requires specialized reagents and a palladium catalyst. | Involves the use of a cyanide reagent. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Figure 1: Comparative workflow of the three main synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.
Route A: Fischer Indole Synthesis
This classical approach involves the condensation of a substituted hydrazine with a ketone or aldehyde, followed by an acid-catalyzed cyclization.
Step 1: Hydrazone Formation
-
Reaction: 2-Hydrazinopyridine is reacted with 4-chlorobutanal diethyl acetal in a suitable solvent, such as ethanol, typically in the presence of a mild acid catalyst.
-
Procedure: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, 4-chlorobutanal diethyl acetal (1.1 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Fischer Indole Cyclization
-
Reaction: The hydrazone intermediate is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures to induce cyclization and aromatization to the 7-azaindole core.
-
Procedure: The crude hydrazone from the previous step is added portion-wise to preheated polyphosphoric acid at 120-140 °C. The mixture is stirred at this temperature for 1-2 hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., concentrated ammonium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Route B: Palladium-Catalyzed Heteroannulation
This modern synthetic strategy utilizes a palladium-catalyzed cross-coupling reaction to construct the pyrrolo[2,3-b]pyridine scaffold. A general procedure for the synthesis of aza-tryptamines has been reported involving the palladium-catalyzed heteroannulation of ortho-iodoanilines with a trimethylsilylated alkyne, followed by acid hydrolysis.[1]
Step 1: Sonogashira Coupling and Cyclization
-
Reaction: 2-Amino-3-iodopyridine is coupled with a protected 4-amino-1-butyne derivative, such as N-Boc-4-amino-1-butyne, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). The initial coupling is followed by an in-situ cyclization.
-
Procedure: To a solution of 2-amino-3-iodopyridine (1.0 eq) and N-Boc-4-amino-1-butyne (1.2 eq) in a suitable solvent like DMF or acetonitrile, Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, N-Boc-7-azatryptamine, is purified by column chromatography.
Step 2: Boc Deprotection
-
Reaction: The Boc protecting group is removed from N-Boc-7-azatryptamine using acidic conditions.
-
Procedure: N-Boc-7-azatryptamine is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure, and the resulting salt is either used directly or neutralized with a base to obtain the free amine.
Route C: From 7-Azaindole
This route involves the functionalization of the pre-formed 7-azaindole core, which is commercially available.
Step 1: Synthesis of 7-Azaindole-3-acetonitrile
-
Reaction: 7-Azaindole is reacted with a cyanomethylating agent, such as chloroacetonitrile or formaldehyde followed by sodium cyanide, to introduce the acetonitrile group at the C3 position.
-
Procedure (using formaldehyde and NaCN): To a solution of 7-azaindole (1.0 eq) in a mixture of acetic acid and water, an aqueous solution of formaldehyde (1.1 eq) is added, followed by an aqueous solution of sodium cyanide (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to afford 7-azaindole-3-acetonitrile.
Step 2: Reduction of 7-Azaindole-3-acetonitrile
-
Reaction: The nitrile group of 7-azaindole-3-acetonitrile is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Procedure (using LiAlH₄): To a suspension of LiAlH₄ (2.0-3.0 eq) in a dry ethereal solvent such as THF or diethyl ether, a solution of 7-azaindole-3-acetonitrile (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or refluxed for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to give this compound. The product can be further purified by crystallization or chromatography.
Conclusion
The choice of the most suitable synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. The Fischer indole synthesis represents a classic and cost-effective approach, while the palladium-catalyzed heteroannulation offers a more modern and often higher-yielding alternative. The route starting from commercially available 7-azaindole is a convenient two-step process, although it involves the use of cyanide. By providing a clear comparison of these routes along with detailed experimental protocols, this guide aims to assist researchers in making informed decisions for the efficient synthesis of this important building block.
References
Cross-reactivity profiling of kinase inhibitors derived from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a focus on compounds structurally related to the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine scaffold. Given the limited public availability of comprehensive kinome-wide data for inhibitors directly derived from this specific ethanamine, this guide centers on PF-573228, a potent Focal Adhesion Kinase (FAK) inhibitor built upon the closely related pyrrolopyrimidine core.
The performance of PF-573228 is compared with two other well-characterized FAK inhibitors, Defactinib (VS-6063) and GSK2256098. This objective comparison, supported by quantitative experimental data, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of FAK inhibitors, a critical aspect of preclinical drug development.
Kinase Inhibitor Profiles
-
PF-573228 : An ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) with a pyrrolopyrimidine core.[1] It has demonstrated potent FAK inhibition in both biochemical and cellular assays.[2]
-
Defactinib (VS-6063) : A potent and selective, orally available inhibitor of FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[3] It is currently in clinical development for various cancers.[4][5][6]
-
GSK2256098 : A selective, reversible, and ATP-competitive inhibitor of FAK.[7] It has been shown to inhibit cancer cell growth and induce apoptosis.[8]
Comparative Kinase Selectivity
The following table summarizes the inhibitory activity of PF-573228, Defactinib, and GSK2256098 against their primary target, FAK, and a selection of off-target kinases. The data is presented as the percentage of control (% Ctrl) from KINOMEscan assays, where a lower percentage indicates stronger binding.
| Kinase Target | PF-573228 (% Ctrl @ 1µM) | Defactinib (VS-6063) (% Ctrl @ 1µM) | GSK2256098 (% Ctrl @ 1µM) |
| FAK (PTK2) | < 10 | < 1 | < 1 |
| PYK2 (PTK2B) | > 50 | < 1 | > 10 |
| ABL1 | > 50 | > 10 | > 50 |
| ALK | > 50 | > 10 | > 50 |
| AURKA | > 50 | > 10 | > 50 |
| CDK2 | > 50 | > 10 | > 50 |
| EGFR | > 50 | > 10 | > 50 |
| ERBB2 | > 50 | > 10 | > 50 |
| FLT3 | > 50 | > 10 | > 50 |
| INSR | > 50 | > 10 | > 50 |
| MET | > 50 | > 10 | > 50 |
| SRC | > 50 | > 10 | > 50 |
| VEGFR2 (KDR) | > 50 | > 10 | > 50 |
Note: Data is compiled from various public sources and direct comparison should be made with caution. The KINOMEscan platform provides a standardized method for assessing inhibitor binding to a large panel of kinases.[9][10][11]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approach for kinase inhibitor profiling, the following diagrams are provided.
References
- 1. PF-573228 (PD003320, HESLKTSGTIBHJU-UHFFFAOYSA-N) [probes-drugs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Benchmarking the Efficacy of 7-Azaindole-Based Kinase Inhibitors Against Alternative Heterocyclic Scaffolds
A Comparative Guide for Researchers and Drug Development Professionals
The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bonding interactions with the kinase hinge region has led to the successful development of several approved drugs. This guide provides an objective comparison of the efficacy of a prominent 7-azaindole-based compound, Vemurafenib, with a competing kinase inhibitor, Dabrafenib, which is based on a different heterocyclic scaffold. The data presented is compiled from publicly available experimental studies to assist researchers in understanding the nuances of these compounds.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory potency of Vemurafenib and Dabrafenib against their primary target, the BRAF V600E mutant kinase, and their effect on the proliferation of BRAF V600E-mutant cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Heterocyclic Core | Target Kinase | IC50 (nM) |
| Vemurafenib | 7-Azaindole | BRAF V600E | 13 - 31 |
| Dabrafenib | Thiazole | BRAF V600E | 0.7 |
Lower IC50 values indicate greater potency.
Table 2: Cell-Based Proliferation/Viability Assays (IC50)
| Compound | Heterocyclic Core | Cell Line | Assay Type | IC50 (nM) |
| Vemurafenib | 7-Azaindole | A375 (BRAF V600E) | Cell Viability | ~248.3 |
| Dabrafenib | Thiazole | A375 (BRAF V600E) | Cell Proliferation | <1 - 100 |
Lower IC50 values indicate greater efficacy in inhibiting cancer cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate a clear understanding of the presented data.
In Vitro Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., a peptide or protein substrate)
-
ATP (Adenosine triphosphate)
-
Test compounds (Vemurafenib, Dabrafenib) dissolved in DMSO
-
Kinase reaction buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compounds (Vemurafenib, Dabrafenib) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viable cells against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the general workflows of the described experiments.
Caption: Simplified MAPK signaling pathway targeted by BRAF inhibitors.
Caption: General workflows for in vitro kinase and cell proliferation assays.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolopyridine Building Blocks Supported by Physicochemical and Biological Data.
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors. The nitrogen atom's position within the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a head-to-head comparison of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine (a 7-azaindole derivative) and its key structural isomers, offering insights into their potential applications as building blocks in drug discovery.
Physicochemical Properties: A Comparative Analysis
The strategic placement of the nitrogen atom in the pyridine ring of the pyrrolopyridine core directly impacts key physicochemical properties relevant to drug development, such as polarity and hydrogen bonding potential. A summary of these computed properties for the parent isomers of 2-(pyrrolopyridin-3-yl)ethanamine is presented below.
| Property | This compound (7-Azaindole derivative) | 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine (4-Azaindole derivative) | 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine (6-Azaindole derivative) | 2-(pyridin-3-yl)ethanamine (Pyridine derivative) |
| Molecular Weight | 161.21 g/mol | 161.21 g/mol | 161.20 g/mol | 122.17 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | 54.7 Ų | 54.7 Ų[2] | 38.9 Ų[1] |
| cLogP | 1.06 | Not Available | 1.0641[2] | -0.1[1] |
| Hydrogen Bond Donors | 2 | 2 | 2[2] | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2[2] | 2 |
Biological Activity and Applications: A Focus on Kinase Inhibition
The pyrrolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. The different isomers of 2-(pyrrolopyridin-3-yl)ethanamine serve as versatile starting points for the synthesis of potent and selective inhibitors.
Derivatives of This compound (7-azaindole) are extensively used in the development of inhibitors for a wide range of kinases, including GSK-3β, Met kinase, and others involved in cancer and neurodegenerative diseases.[3][4] The 7-azaindole scaffold has been shown to be a valuable component in compounds with antiproliferative and pro-apoptotic activities.
While less common, derivatives of other isomers also exhibit significant biological activities. For instance, pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase, showing promise for the development of anticancer and antiarthritic drugs.[5] Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[5]
The choice of the pyrrolopyridine isomer can significantly impact the selectivity and potency of the final compound, making a comparative understanding of their properties crucial for rational drug design.
Experimental Protocols
General Synthesis of 2-(Pyrrolopyridin-3-yl)ethanamine Derivatives
A common synthetic route to access 2-(pyrrolopyridin-3-yl)ethanamine and its isomers involves the Fischer indole synthesis or variations thereof, starting from the corresponding aminopyridine. The general workflow is depicted below.
References
- 1. 2-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 854051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Quantification of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a tryptamine derivative, is critical for research and development in the pharmaceutical and psychedelic science sectors. While specific validated methods for this particular compound are not extensively documented in publicly available literature, a robust analytical framework can be established by examining methodologies validated for structurally similar tryptamine derivatives. This guide provides a comparative overview of the most common and effective analytical techniques, leveraging experimental data from analogous compounds to inform method selection and development.
The primary analytical methods employed for the quantification of tryptamines are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These techniques offer the sensitivity and selectivity required for complex biological matrices.
Comparative Analysis of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize quantitative data for analytical methods applied to various tryptamine derivatives, providing a reliable reference for what can be expected when developing a method for this compound.
Table 1: Performance of LC-MS/MS Methods for Tryptamine Derivatives
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Psilocybin | Plasma | 5–100 | 5 | ±20% | <20% | [3][4] |
| Psilocin | Plasma | 0.5–100 | 0.5 | ±20% | <20% | [3][4] |
| 4-Acetoxy-N,N-dimethyltryptamine | Plasma | 0.5–100 | 0.5 | ±20% | <20% | [3][4] |
| Gefitinib | Mouse Plasma | 20 pg/mL - 1,000 ng/mL | 0.02 | 5% (CV) | - | [5] |
| Midazolam & Imipramine | Rat Plasma | - | 0.2 pg/mL | - | - | [5] |
| Pyrimethanil | Water | - | 0.5 | - | - | [6] |
| Pyrimethanil | Soil | - | 5 | - | - | [6] |
Table 2: Performance of GC-MS Methods for Tryptamine Derivatives
| Analyte | Matrix | Derivatization | LLOQ | Accuracy | Precision | Reference |
| α-Methyltryptamine Metabolites | Rat Urine | Glucuronide/arylsulfate hydrolysis and derivatization | Not Specified | Not Specified | Not Specified | [7] |
| Paraphenylenediamine | Biological Fluids | TFA | 0.1 pg (LOD) | - | - | [8] |
| Diamorphine and Metabolites | Plasma | Not Specified | 1 ng/mL (LOD) | 5-12% | - | [9] |
Detailed Experimental Protocols
Reproducibility is paramount in analytical science. The following are detailed methodologies for the key experimental techniques cited in the literature for the analysis of tryptamine derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure based on validated methods for the analysis of various tryptamines in biological matrices.[3][4][5]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL plasma sample, add an internal standard.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer.[2]
-
Column : A reverse-phase C18 column is commonly used.[2]
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate : A typical flow rate is between 0.3-1.0 mL/min.[2]
-
Injection Volume : A small injection volume, for example, 5 µL.[2]
3. Mass Spectrometry Conditions
-
Ionization Mode : Positive ion electrospray ionization (ESI+).[3][4]
-
Detection : Multiple Reaction Monitoring (MRM) is utilized for specific and sensitive quantification.[3][4] Two MRM transitions are typically monitored per analyte for confirmation.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general procedure based on methods for the analysis of various tryptamines.[7][8]
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
For biological samples, add an internal standard.
-
Make the sample basic (e.g., with NaOH) and extract with an organic solvent like methylene chloride.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization is often necessary to improve the volatility of tryptamines. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[2] Another option is derivatization with TFA.[8]
2. Chromatographic Conditions
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column such as a DB-1ms or HP-5MS is frequently used.[2]
-
Carrier Gas : Helium at a constant flow rate.[2]
3. Mass Spectrometry Conditions
-
Ionization : Electron Impact (EI) ionization is commonly used.[1]
-
Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted analysis.[9]
Visualizing the Workflow and Biological Interactions
The following diagrams, generated using Graphviz, illustrate a typical analytical workflow for tryptamine analysis and a simplified signaling pathway through which tryptamines can exert their psychoactive effects.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. epa.gov [epa.gov]
- 7. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of an analytical method for detecting paraphenylenediamine (PPD) by GC/MS-iontrap in biological liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine and its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Scaffolds Based on Experimental Data
The compound 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a derivative of 7-azaindole, serves as a valuable scaffold in the development of targeted kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are crucial regulators of cellular processes.[1] This guide provides a comparative analysis of the performance of molecules derived from this core structure against various kinase targets, supported by experimental data from published literature. We also present detailed experimental protocols for key assays and visualize relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery.
Performance Comparison of 7-Azaindole Derivatives as Kinase Inhibitors
The inhibitory activity of compounds based on the 7-azaindole scaffold is highly dependent on the substitutions at various positions of the bicyclic ring and the nature of the side chains. The following tables summarize the in vitro potency (IC50 values) of several 7-azaindole derivatives against different kinase targets. This data, compiled from multiple studies, illustrates the structure-activity relationships (SAR) and provides a basis for comparing the potential of different analogs.
| Compound ID | Core Structure | Key Substitutions | Target Kinase | IC50 (nM) |
| Reference Scaffold | This compound | - | (multiple) | Data not available |
| Compound 1 | N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | 5-(4-cyanophenyl), 3-(pyridine-3-carboxamide) | AAK1 | Not specified |
| LKB1 | Not specified | |||
| Compound 8l | 7-Azaindole | Benzocycloalkanone motif | Haspin | 14 |
| Compound 8g | 7-Azaindole | Benzocycloalkanone motif | CDK9/CyclinT | Micromolar range |
| Haspin | Micromolar range | |||
| Compound 8h | 7-Azaindole | Benzocycloalkanone motif | CDK9/CyclinT | Micromolar range |
| Haspin | Micromolar range | |||
| Compound B13 | 7-Azaindole | 3-(pyridin-4-yl) | PI3Kγ | 0.5 |
| Compound 19 | Imidazo-pyrrolopyridinone | Tricyclic derivative | JAK1 | 1.5 |
| JAK3 | 1.1 | |||
| Compound 14c | 1H-pyrrolo[2,3-b]pyridine | 4-(cyclohexylamino), 5-carboxamide | JAK3 | Potent, specific value not provided |
Table 1: Comparative Inhibitory Activity of 7-Azaindole Derivatives. This table showcases the potency of various derivatives against several protein kinases. The data highlights how modifications to the core 7-azaindole structure can lead to highly potent and selective inhibitors.
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of 7-azaindole derivatives:
-
Substitution at the 3-position: This position is crucial for activity, and various substituents can be introduced to target different kinases. For example, the addition of a pyridine group at this position leads to a highly potent PI3Kγ inhibitor (Compound B13 with an IC50 of 0.5 nM).[2]
-
Modifications at the 5-position: Substitutions at this position can also significantly impact potency and selectivity. The addition of a 4-cyanophenyl group is a feature of a known dual AAK1/LKB1 inhibitor.
-
Ring modifications: Fusion of additional rings to the 7-azaindole core, as seen in the imidazo-pyrrolopyridinone derivatives, can result in potent inhibitors of the JAK family of kinases (Compound 19).
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for common in vitro kinase inhibition assays used to evaluate compounds like those discussed in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Kinase of interest (e.g., JAK1, PI3Kγ)
-
Kinase substrate peptide (specific to the kinase)
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a well of the microplate, add the kinase enzyme in kinase assay buffer.
-
Add the test compound or DMSO (vehicle control).
-
Incubate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The JAK-STAT signaling pathway, a common target for 7-azaindole based inhibitors.
Caption: A typical workflow for the screening and development of kinase inhibitors.
Conclusion
The this compound scaffold and its 7-azaindole core are demonstrably versatile starting points for the design of potent and selective kinase inhibitors. The experimental data presented highlight the significant impact of structural modifications on inhibitory activity against a range of important cancer and inflammation-related kinases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the reproducible and informed development of novel therapeutics based on this privileged chemical structure. Further research focusing on systematic modifications of the ethylamine side chain and comprehensive profiling against broader kinase panels will be instrumental in unlocking the full potential of this compound class.
References
Safety Operating Guide
Proper Disposal of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine as a hazardous waste. Due to its chemical structure, which includes a pyridine ring and an amine functional group, it should be handled with care, assuming potential for toxicity, irritation, and environmental harm. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations are paramount.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on the known hazards of its structural components—a 7-azaindole core and an ethanamine side chain—is necessary.
Hazard Profile and Safety Summary
Based on the analysis of structurally similar compounds, such as pyridines and amines, this compound is anticipated to exhibit several hazardous properties. The following table summarizes the potential hazards.
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1][2] | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][3] | Avoid all direct skin contact. Use appropriate personal protective equipment (PPE). |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1] | Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Hazard | Potentially toxic to aquatic life. | Do not dispose of down the drain or in the general trash. Prevent release to the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste (Solutions):
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible mixtures can lead to hazardous reactions.
-
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and acids.[4]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[5]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[4][5]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container for solids.
-
For large spills, contact your institution's EHS department immediately.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment cannot be provided. However, based on the general safety protocols for handling novel chemical entities and related heterocyclic amine compounds, a cautious approach is mandatory. The following guidance is based on best practices for handling chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
A quantitative summary of specific PPE performance, such as glove breakthrough times or specific respirator cartridge types, is not possible without manufacturer-specific testing data for this compound. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). | To prevent skin contact and absorption. The specific glove type should be selected based on the solvent used, and gloves should be changed frequently and immediately if contaminated. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect eyes from splashes of the chemical or solvents. |
| Face Protection | Face shield (in addition to goggles). | To provide an additional layer of protection for the face, especially when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended if work is not performed in a certified chemical fume hood. | To prevent inhalation of any dusts, aerosols, or vapors. The necessity and type of respiratory protection should be determined by a qualified safety professional based on a risk assessment. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: Safe Handling Protocol
The following step-by-step procedure outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Compound:
-
All weighing and transfers of the solid compound or its solutions must be conducted within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid and avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by a soap and water wash.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and any known hazard characteristics.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
